molecular formula C12H22O2 B106672 Ethyl dec-4-enoate CAS No. 6142-44-5

Ethyl dec-4-enoate

Cat. No.: B106672
CAS No.: 6142-44-5
M. Wt: 198.3 g/mol
InChI Key: AWNIQMQADACLCJ-UHFFFAOYSA-N
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Description

Ethyl dec-4-enoate, also known as ethyl (E)-4-decenoate or ethyl trans-4-decenoate, is an ester compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . This clear, colorless liquid is characterized by its distinct fruity and musty odor profile, making it a compound of significant interest in flavor and fragrance research . It is noted for its ability to add depth and complexity to fruit flavor formulations such as pear, apple, pineapple, and peach . In scientific research, this compound serves as a valuable material for studying the pyrolysis and decomposition chemistry of unsaturated esters, providing insights into the influence of double bonds on reaction pathways and product distributions . Ethyl dec-4-enoate is a defined flavoring substance (FEMA 3642) and is often investigated for its sensory properties and behavior in various matrices . Researchers utilize it to understand the role of specific esters in complex aroma compositions and their stability under different conditions. The product is provided with a high purity level (typically ≥96.0% to 97%) to ensure consistency in experimental results . It is soluble in alcohol and has a specified refractive index and density . This chemical is intended for laboratory research applications and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl dec-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNIQMQADACLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868406
Record name Ethyl dec-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Ethyl Dec-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 76649-16-6 (E-isomer) | FEMA: 3642

Executive Summary & Chemical Identity

Ethyl dec-4-enoate is a medium-chain unsaturated ester characterized by a distinct "green" and "fruity" olfactory profile, often described as reminiscent of pear, apple, and cognac. While naturally occurring in trace amounts in fermentation products, it is primarily synthesized for the flavor and fragrance industry.

For researchers and formulators, the stereochemistry is critical. The (E)-isomer (trans) is the primary commercial variant recognized by FEMA (Flavor and Extract Manufacturers Association) as GRAS (Generally Recognized As Safe). The (Z)-isomer (cis) exists but possesses a slightly different odor threshold and metabolic profile.

Identity Matrix
ParameterData
IUPAC Name Ethyl (E)-dec-4-enoate
Common Name Ethyl 4-decenoate
CAS Number (E-isomer) 76649-16-6 (Standard for Flavor/Fragrance)
CAS Number (Z-isomer) 7367-84-2
CAS Number (Unspecified) 6142-44-5
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
SMILES (E-isomer) CCCCC\C=C\CCC(=O)OCC

Chemo-Metric & Organoleptic Profile

The following physicochemical data is aggregated from experimental values and high-fidelity predictions. Researchers should use the Refractive Index as a primary rapid-validation tool during synthesis.

PropertyValue / RangeCondition
Appearance Colorless to pale yellow liquidAmbient
Boiling Point 236°C - 237°C@ 760 mmHg
Boiling Point (Reduced) 72°C@ 0.1 mmHg
Density 0.871 - 0.881 g/mL@ 25°C
Refractive Index (

)
1.432 - 1.442@ 20°C
Flash Point > 100°C (approx 110°C)Closed Cup
LogP (Octanol/Water) 4.63 (est)Hydrophobic
Odor Descriptors Green, waxy, fruity, cognac, pear-likePure
Odor Threshold Low (ppb range)In water/ethanol

Synthetic Methodology: High-Purity Production

While olefin metathesis (using Grubbs' catalysts) offers a modern route to unsaturated esters, the Fischer Esterification remains the most robust, scalable, and atom-economical method for producing Ethyl dec-4-enoate when starting from 4-decenoic acid.

Protocol: Acid-Catalyzed Dehydrative Esterification

Objective: Synthesis of Ethyl (E)-dec-4-enoate (>98% purity). Precursor: (E)-4-Decenoic acid (CAS 5760-50-9) is required. If unavailable, it must be synthesized via Knoevenagel condensation of heptanal and malonic acid derivatives, followed by decarboxylation.

Reagents:
  • (E)-4-Decenoic acid (1.0 eq)[1]

  • Absolute Ethanol (10.0 eq - Large excess drives equilibrium)

  • Sulfuric Acid (

    
    , catalytic, 0.05 eq) or 
    
    
    
    -Toluenesulfonic acid (pTSA)
  • Solvent: Toluene (optional, for azeotropic distillation)

Step-by-Step Workflow:
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap (if using Toluene) or a reflux condenser (if using excess Ethanol as solvent), and a nitrogen inlet.

  • Charging: Add (E)-4-Decenoic acid and Absolute Ethanol to the flask under nitrogen.

  • Catalysis: Add catalytic

    
     dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 78-80°C for Ethanol, 110°C if Toluene is used).

    • Mechanistic Insight: The reaction is an equilibrium process (

      
      ). Removing water via the Dean-Stark trap or using excess Ethanol (Le Chatelier’s principle) is vital to push conversion >95%.
      
  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of the acid spot indicates completion (typically 4-6 hours).

  • Workup:

    • Cool to room temperature.

    • Neutralize with saturated

      
       solution (stops hydrolysis).
      
    • Extract with Diethyl Ether or Hexane.

    • Wash organic layer with Brine (

      
      ) to remove residual water/ethanol.
      
    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Perform fractional vacuum distillation (bp 72°C @ 0.1 mmHg) to isolate the pure ester.

Synthesis Logic Diagram

The following diagram illustrates the critical decision nodes and process flow for this synthesis.

SynthesisWorkflow Start Start: (E)-4-Decenoic Acid Reagents Add Excess EtOH + Cat. H2SO4 Start->Reagents Reflux Reflux (80°C) Equilibrium Control Reagents->Reflux Check TLC / GC Check Conversion > 95%? Reflux->Check Check->Reflux No (Continue Heating) Workup Neutralize (NaHCO3) Phase Separation Check->Workup Yes Dry Drying (MgSO4) & Concentration Workup->Dry Distill Vacuum Distillation (72°C @ 0.1 mmHg) Dry->Distill Final Final Product: Ethyl (E)-dec-4-enoate Distill->Final

Figure 1: Operational workflow for the acid-catalyzed synthesis of Ethyl dec-4-enoate, emphasizing equilibrium control via reflux and purification via vacuum distillation.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) .

A. GC-MS Fingerprint
  • Retention Index (Polar Column): ~1699[2]

  • Retention Index (Non-polar Column): ~1361

  • Key Fragmentation Ions (m/z):

    • 88: Base peak (McLafferty rearrangement characteristic of ethyl esters).

    • 69: Hydrocarbon fragment (

      
      ).
      
    • 101: Loss of alkoxy group + rearrangement.

    • 198: Molecular Ion (

      
      ), usually weak.
      
B. 1H-NMR Interpretation (CDCl₃, 400 MHz)

The position of the double bond at C4 is confirmed by the coupling patterns and chemical shifts.

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
5.35 - 5.45 Multiplet2H-CH=CH- Vinylic protons (C4, C5).
4.12 Quartet (

)
2H-O-CH₂- Deshielded by oxygen (Ethyl group).
2.30 - 2.35 Multiplet4H-CH₂- Allylic and

-carbonyl protons overlap.
1.95 - 2.05 Multiplet2H-CH₂- Allylic protons (C6).
1.25 - 1.35 Multiplet6H-(CH₂)₃- Alkyl chain backbone.
1.25 Triplet (

)
3H-CH₃ Terminal methyl of Ethyl group.
0.88 Triplet3H-CH₃ Terminal methyl of Decyl chain.

Regulatory & Safety Profile

For drug development and food science applications, adherence to regulatory standards is mandatory.

  • FEMA Number: 3642 (Approved for use in food flavorings).

  • JECFA: Evaluated as a flavoring agent (Safety evaluation of certain food additives).

  • Toxicology:

    • Acute Toxicity: Low. LD50 (Oral, Rat) typically > 5000 mg/kg (based on structural analogues like ethyl decanoate).

    • Skin Irritation: Moderate irritant in concentrated form.

    • Metabolism:[3] Hydrolyzed in vivo by carboxylesterases to Ethanol and 4-Decenoic acid, which then undergoes

      
      -oxidation.
      

Handling Precautions: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid release to the environment as esters can be toxic to aquatic life in high concentrations (H400/H410 classifications often apply to long-chain esters).

References

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: Ethyl 4-decenoate (FEMA 3642). Available at: [Link]

  • The Good Scents Company. Ethyl (E)-4-decenoate Data Sheet (CAS 76649-16-6).[1][4] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5362583, Ethyl (E)-4-decenoate. Available at: [Link][2]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives: Ethyl trans-4-decenoate.[5][4] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Ethyl 4-decenoate Mass Spectrum. Available at: [Link]

Sources

Ethyl dec-4-enoate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Ethyl Dec-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dec-4-enoate is an unsaturated fatty acid ester that exists as two distinct geometric isomers: (E)-ethyl dec-4-enoate (trans) and (Z)-ethyl dec-4-enoate (cis). While structurally similar, these isomers exhibit unique physical properties that influence their application, purification, and analytical characterization. This technical guide provides a comprehensive overview of the core physical, spectroscopic, and thermodynamic properties of ethyl dec-4-enoate. We delve into the causality behind experimental choices for characterization and present validated protocols for property determination. This document is intended to serve as an essential resource for researchers utilizing ethyl dec-4-enoate in organic synthesis, flavor and fragrance chemistry, and as a potential building block in drug development.

Molecular and Chemical Identity

Ethyl dec-4-enoate is a C12 fatty acid ester characterized by a ten-carbon chain with a double bond at the fourth position and an ethyl ester functional group.[1] The geometry of this double bond gives rise to cis ((Z)) and trans ((E)) isomers, which are distinct chemical entities with separate CAS Registry Numbers.

  • (E)-ethyl dec-4-enoate (trans): CAS No. 76649-16-6[2][3][4][5]

  • (Z)-ethyl dec-4-enoate (cis): CAS No. 7367-84-2[6][7]

The molecular formula for both isomers is C₁₂H₂₂O₂, with a molecular weight of approximately 198.30 g/mol .[2][5][6][7] This inherent hydrophobicity, conferred by the long carbon chain, renders the molecule practically insoluble in water but soluble in organic solvents like alcohol.[1][2][6][8]

Ethyl_dec-4-enoate_Isomers cluster_E (E)-ethyl dec-4-enoate (trans) cluster_Z (Z)-ethyl dec-4-enoate (cis) node_E node_Z

Caption: Molecular structures of the (E) and (Z) isomers of ethyl dec-4-enoate.

Core Physical Properties: A Comparative Analysis

The physical properties of a compound are critical for its purification, handling, and application. For ethyl dec-4-enoate, these properties differ slightly but significantly between the (E) and (Z) isomers. The data presented below has been aggregated from various chemical data repositories.

Property(E)-ethyl dec-4-enoate (trans)(Z)-ethyl dec-4-enoate (cis)Significance & Experimental Insight
Appearance Colorless clear liquid (est)[2]Colorless clear liquid (est)[6]Visual inspection is a primary, albeit basic, quality control check for impurities.
Molecular Formula C₁₂H₂₂O₂[2][4][5]C₁₂H₂₂O₂[6][7]Confirms the elemental composition and is foundational for all other calculations.
Molecular Weight 198.30 g/mol [2][3][5]198.30 g/mol [6][7]Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.
Boiling Point 72.0 °C @ 0.10 mmHg[2]128.0 °C @ 30.0 mmHg; 236-237 °C @ 760 mmHg[6]The significant difference in boiling points, especially under vacuum, is key for purification via fractional distillation. Reporting at reduced pressure prevents thermal degradation.
Specific Gravity 0.871 - 0.881 @ 25 °C[2]0.883 @ 20 °C[6]A temperature-dependent measure of density relative to water. Crucial for process scale-up and quality control.
Refractive Index (n²⁰/D) 1.432 - 1.442 @ 20 °C[2]1.438 @ 20 °C[6]A rapid and highly accurate method for assessing the purity of a liquid sample. It is sensitive to isomeric ratio and contaminants.
Flash Point 110.0 °C (230.0 °F) TCC[2]85.0 °C (185.0 °F) TCC[6]A critical safety parameter indicating the lowest temperature at which vapors will ignite with a spark. Dictates storage and handling protocols.
Vapor Pressure 0.047 mmHg @ 25 °C (est)[2]0.047 mmHg @ 25 °C (est)[6]Indicates the volatility of the substance. Low vapor pressure suggests it is not highly volatile at room temperature.
Solubility Soluble in alcohol; Insoluble in water (est. 5.5 mg/L @ 25 °C)[2]Soluble in alcohol; Insoluble in water (est. 5.5 mg/L @ 25 °C)[6]Governs solvent selection for reactions, extractions, and purification (e.g., liquid-liquid extraction).
logP (o/w) 4.633 (est)[2]4.425 (est)[6]The octanol-water partition coefficient indicates high hydrophobicity. This is predictive of its behavior in biological systems and environmental fate.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of ethyl dec-4-enoate isomers requires a multi-technique analytical approach. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.

Gas Chromatography (GC)

Gas chromatography is the primary technique for separating the (E) and (Z) isomers and assessing the purity of a sample. The retention index (I), a measure of where a compound elutes relative to a series of n-alkanes, is a key identifier.

  • For (E)-ethyl dec-4-enoate:

    • On a non-polar column (e.g., HP-1, RTX-5), the retention index (I) is reported as ~1291-1311.[4]

    • On a polar column (e.g., DB-Wax), the retention index (I) is significantly higher, around 1672-1680.[4]

  • For (Z)-ethyl dec-4-enoate:

    • On a standard non-polar column, the Kovats Retention Index is reported as ~1361-1363.[7]

    • On a standard polar column, the index is 1699.[7]

Causality: The choice of GC column is critical. A non-polar column separates primarily based on boiling point, while a polar column introduces interactions based on the molecule's polarity. The ester group's polarity leads to stronger interactions with a polar stationary phase, resulting in a much longer retention time and a higher retention index, which can be leveraged for enhanced separation from non-polar impurities.

Mass Spectrometry (MS)

Coupled with GC, Mass Spectrometry (GC-MS) provides definitive molecular weight confirmation and structural information through fragmentation patterns. For ethyl dec-4-enoate (C₁₂H₂₂O₂), the molecular ion peak [M]⁺ would be observed at m/z 198. The fragmentation pattern, while complex, will show characteristic losses related to the ethyl ester group and cleavage along the aliphatic chain.[4][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of ethyl dec-4-enoate will exhibit characteristic absorption bands:

  • ~1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester. This is a highly reliable diagnostic peak.

  • ~1180 cm⁻¹: A strong C-O stretch associated with the ester linkage.

  • ~3000-2850 cm⁻¹: C-H stretching from the aliphatic chain.

  • ~1650 cm⁻¹: A weak C=C stretch for the double bond.

  • ~965 cm⁻¹: For the (E)-isomer, a distinct C-H out-of-plane bending vibration confirms the trans configuration of the double bond. The (Z)-isomer would lack this peak and may show a weaker band around 700 cm⁻¹.

Experimental Workflow: Property Verification

A rigorous, self-validating workflow is essential to confirm the physical properties of a synthesized or purchased batch of ethyl dec-4-enoate. This ensures consistency and reliability for downstream applications.

Caption: A validated workflow for the characterization of ethyl dec-4-enoate.

Methodology Details:
  • Purity and Isomer Ratio (GC):

    • Inject a 1 µL aliquot of a dilute solution (e.g., in hexane) into a GC equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., DB-5 or DB-WAX, 30m x 0.25mm x 0.25µm).

    • Employ a temperature program (e.g., hold at 60°C for 2 min, then ramp at 10°C/min to 240°C) to ensure separation of isomers and any potential impurities.

    • Purity is determined by the peak area percentage of the main isomer peak(s).

  • Refractive Index Measurement:

    • Calibrate a digital refractometer (Abbe type or similar) with deionized water.

    • Place a few drops of the ethyl dec-4-enoate sample onto the prism.

    • Ensure the temperature is stabilized at 20.0°C using a water bath.

    • Record the reading and compare it to the established range. This measurement is exceptionally fast and precise, making it ideal for routine quality checks.

  • Boiling Point under Vacuum:

    • Set up a small-scale distillation apparatus (e.g., Kugelrohr or short-path distillation).

    • Place a small volume of the ester in the distillation flask with a stir bar.

    • Slowly apply vacuum to the desired pressure (e.g., 0.10 mmHg).

    • Gently heat the flask until a steady reflux and distillation are observed.

    • Record the temperature of the vapor at the head of the distillation column. This is the boiling point at that specific pressure.

Safety and Handling

While not classified as acutely hazardous under most regulations, standard laboratory precautions are required when handling ethyl dec-4-enoate.[10][11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. The recommended storage temperature is ambient.[5]

  • Hazards: The (Z)-isomer is noted as being very toxic to aquatic life with long-lasting effects.[7] Therefore, disposal must be in accordance with local environmental regulations, and release into drains should be avoided.

Conclusion

Ethyl dec-4-enoate is a valuable chemical intermediate whose utility is fundamentally linked to its distinct physical properties. The differences in boiling point, refractive index, and chromatographic behavior between the (E) and (Z) isomers are not merely academic; they are the cornerstone of practical purification, quality control, and analytical identification. The methodologies and data presented in this guide provide researchers and developers with the authoritative grounding necessary to confidently handle, characterize, and employ ethyl dec-4-enoate in their work.

References

  • The Good Scents Company. (n.d.). ethyl (E)-4-decenoate, 76649-16-6. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (Z)-4-decenoate, 7367-84-2. Retrieved from [Link]

  • NP-MRD. (2024). Showing NP-Card for Ethyl 4-decenoate (NP0337484). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate, 3025-30-7. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (Z)-4-decenoate. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl trans-4-decenoate (CAS 76649-16-6) - Chemical & Physical Properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-decenoate, 6142-44-5. Retrieved from [Link]

  • NIST. (n.d.). Ethyl trans-4-decenoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl dec-4-enoate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl trans-4-decenoate - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z)-. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023). SAFETY DATA SHEET - NATURAL ETHYL TRANS-2, CIS-4-DECADIENOATE. Retrieved from [Link]

  • Brown, W. P. (2022). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Ethyl decanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of ethyl trans-2, cis-4-decadienoate.

Sources

An In-depth Technical Guide to Ethyl Dec-4-enoate: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature: A Foundational Overview

Ethyl dec-4-enoate is an organic compound classified as a fatty acid ethyl ester. Its structure consists of a ten-carbon chain (decanoate) with a double bond at the fourth carbon position and an ethyl ester group. The precise location and geometry of this double bond give rise to different isomers, each with unique identifiers and, potentially, distinct chemical and biological properties.

General and Isomer-Specific Identification

The unqualified name "ethyl dec-4-enoate" can be ambiguous. For scientific precision, it is crucial to specify the isomeric form. The compound exists primarily as two geometric isomers: (E) and (Z).

A comprehensive list of identifiers for the general compound and its specific isomers is provided in Table 1. This information is critical for accurate literature searches, procurement, and regulatory compliance.

Identifier Ethyl dec-4-enoate (Isomer unspecified) ethyl (E)-dec-4-enoate ethyl (Z)-dec-4-enoate
IUPAC Name ethyl dec-4-enoate[1]ethyl (E)-dec-4-enoate[2][3]ethyl (Z)-dec-4-enoate[4][5]
CAS Registry Number 6142-44-5[1][6]76649-16-6[2][3][7]7367-84-2[4][5][8]
Molecular Formula C12H22O2[1][6]C12H22O2[2][7]C12H22O2[4][8]
Molecular Weight 198.30 g/mol [1]198.30 g/mol 198.30 g/mol [4]
InChI InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3[1]InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+[2]InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8-[4][5]
InChIKey AWNIQMQADACLCJ-UHFFFAOYSA-N[1]AWNIQMQADACLCJ-CMDGGOBGSA-N[2]AWNIQMQADACLCJ-HJWRWDBZSA-N[4][5]
SMILES CCCCCC=CCCC(=O)OCC[1]CCCCC/C=C/CCC(=O)OCCCCCCC/C=C\CCC(=O)OCC[4]
A Comprehensive List of Synonyms and Alternative Names

In scientific literature and commercial databases, a variety of names are used to refer to ethyl dec-4-enoate and its isomers. A clear understanding of these synonyms is essential to avoid ambiguity and to ensure comprehensive information retrieval.

Ethyl dec-4-enoate (Isomer unspecified):

  • ethyl 4-decenoate[6]

(E)-Isomer Synonyms:

  • ethyl trans-4-decenoate[2][3][7]

  • (4E)-4-decenoic acid ethyl ester[7]

  • trans-4-decenoic acid ethyl ester[7]

  • 4-decenoic acid, ethyl ester, (4E)-[3][7]

  • 4-decenoic acid, ethyl ester, (E)-[2][3]

  • ethyl (4E)-dec-4-enoate[2][7]

  • ethyl 4E-decenoate[2]

  • FEMA NO. 3642[3]

(Z)-Isomer Synonyms:

  • ethyl cis-4-decenoate[4][5]

  • 4-decenoic acid, ethyl ester, (Z)-[4][5][8]

  • ethyl (4Z)-4-decenoate[4][5]

  • ETHYL (CIS)-4-DECENOATE[1][4]

It is important to note that other positional isomers exist, such as ethyl dec-9-enoate, and dienoic forms like ethyl 2,4-decadienoate, which is known as "pear ester".[9][10][11][12] These are distinct chemical entities and should not be confused with ethyl dec-4-enoate.

The following diagram illustrates the relationship between the different naming conventions for the isomers of ethyl dec-4-enoate.

G cluster_main Ethyl dec-4-enoate cluster_isomers Geometric Isomers Ethyl dec-4-enoate Ethyl dec-4-enoate E-Isomer (E)-ethyl dec-4-enoate ethyl trans-4-decenoate Ethyl dec-4-enoate->E-Isomer trans configuration Z-Isomer (Z)-ethyl dec-4-enoate ethyl cis-4-decenoate Ethyl dec-4-enoate->Z-Isomer cis configuration

Sources

Isomeric Divergence in Flavor Chemistry: A Technical Guide to (E) vs. (Z) Ethyl Dec-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the high-precision world of flavor chemistry and pheromone synthesis, geometric isomers are not merely structural variants—they are distinct functional entities. Ethyl dec-4-enoate (


) represents a critical case study in stereochemical divergence.

While often overshadowed by its conjugated analog (the "Pear Ester," ethyl (E,Z)-2,4-decadienoate), the mono-unsaturated ethyl dec-4-enoate plays a vital role in imparting "waxy," "leathery," and "ripe" nuances to fruit profiles. The distinction between the (E)-isomer (trans) and (Z)-isomer (cis) is binary in synthesis but spectral in application:

  • (E)-Ethyl dec-4-enoate: The thermodynamically stable isomer. Characterized by a diffusive, waxy-fruity odor profile essential for reconstructing the "skin" notes of pomaceous fruits (pear, apple).

  • (Z)-Ethyl dec-4-enoate: The kinetically favored product of specific biosynthetic pathways. Often possesses a greener, fattier, and less diffusive profile.

This guide provides a rigorous technical framework for the synthesis, analysis, and differentiation of these two isomers.

Physicochemical & Sensory Profile

The following data consolidates thermodynamic and sensory distinctions. Note the critical divergence in odor thresholds and descriptors.

Property(E)-Ethyl dec-4-enoate(Z)-Ethyl dec-4-enoate
CAS Number 76649-16-626825-88-7
Stereochemistry Trans (C4=C5)Cis (C4=C5)
Odor Character Waxy, Leathery, Fruity (Pear/Apple) .[1] Adds "skin" depth.Green, Fatty, Oily . Less diffusive; more vegetative.
Boiling Point ~245°C (760 mmHg)~243°C (760 mmHg)
Refractive Index (

)
1.432 - 1.4421.430 - 1.440
LogP (Predicted) 3.803.75
Key Spectral Feature

NMR coupling

Hz

NMR coupling

Hz

Synthetic Pathways: Stereoselective Protocols

To access high-purity standards, one cannot rely on thermodynamic equilibration, which yields mixtures. We employ two distinct, self-validating pathways: Johnson-Claisen Rearrangement for the (E)-isomer and Lindlar Hydrogenation for the (Z)-isomer.

Pathway A: (E)-Selective Synthesis (Johnson-Claisen)

Mechanism: The [3,3]-sigmatropic rearrangement of an allylic vinyl ether (formed in situ) proceeds via a highly ordered chair-like transition state. The bulky alkyl chain adopts an equatorial position to minimize 1,3-diaxial interactions, forcing the formation of the trans (E) double bond.

  • Precursor: Oct-1-en-3-ol (Allylic alcohol)

  • Reagent: Triethyl orthoacetate

  • Catalyst: Propionic acid (weak acid)[2][3]

Pathway B: (Z)-Selective Synthesis (Lindlar Reduction)

Mechanism: Syn-addition of hydrogen across an internal alkyne using a poisoned catalyst prevents over-reduction to the alkane and isomerization to the trans alkene.

  • Precursor: Ethyl dec-4-ynoate

  • Reagent:

    
     gas
    
  • Catalyst: Lindlar Catalyst (

    
     poisoned with lead) + Quinoline
    
Visualizing the Synthetic Logic

SynthesisPathways Start_E Precursor A: Oct-1-en-3-ol Inter_E Intermediate: Ketene Acetal Start_E->Inter_E + Triethyl orthoacetate + H+ / Heat Start_Z Precursor B: Ethyl dec-4-ynoate Reaction_Z Reaction: Syn-Hydrogenation (Surface Catalysis) Start_Z->Reaction_Z + H2 / Lindlar Cat. + Quinoline TS_E Transition State: Chair Conformation (R-group Equatorial) Inter_E->TS_E [3,3]-Sigmatropic Rearrangement Product_E Target A: (E)-Ethyl dec-4-enoate (>95% Trans) TS_E->Product_E Stereoselective Bond Formation Product_Z Target B: (Z)-Ethyl dec-4-enoate (>90% Cis) Reaction_Z->Product_Z Kinetic Control

Caption: Divergent synthetic strategies utilizing steric control (Path A) vs. surface catalysis (Path B) to achieve stereochemical purity.

Experimental Protocols

These protocols are designed for a standard research laboratory scale (approx. 10-50 mmol).

Protocol A: (E)-Ethyl dec-4-enoate via Johnson-Claisen

Objective: Synthesis of thermodynamically stable trans-isomer.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reactants: Charge flask with Oct-1-en-3-ol (1.0 equiv) and Triethyl orthoacetate (7.0 equiv).

  • Catalysis: Add Propionic acid (0.05 equiv).

  • Reaction: Heat the mixture to 140°C (oil bath). Ethanol will be produced as a byproduct.

  • Critical Step (Equilibrium Shift): The reaction relies on the removal of ethanol to drive the equilibrium forward. Ensure the Dean-Stark trap or distillation head actively removes the ethanol/orthoacetate azeotrope.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Reaction is typically complete in 4-6 hours.

  • Workup: Cool to RT. Pour into 1M HCl/Ice mixture to hydrolyze excess orthoester. Extract with Diethyl Ether (

    
    ).
    
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).
    
  • Validation: Confirm (E)-geometry via NMR (

    
     Hz).
    
Protocol B: (Z)-Ethyl dec-4-enoate via Lindlar Hydrogenation

Objective: Synthesis of kinetically controlled cis-isomer.

  • Setup: Use a standard hydrogenation vessel or a 3-neck flask with a hydrogen balloon for atmospheric pressure reactions.

  • Reactants: Dissolve Ethyl dec-4-ynoate (1.0 equiv) in Hexane or Methanol (0.1 M concentration).

  • Catalyst Poisoning: Add Quinoline (0.2 equiv relative to substrate). Note: This prevents isomerization and over-reduction.

  • Catalyst Addition: Add Lindlar Catalyst (5 wt% Pd on

    
    , poisoned with Pb) (5-10 wt% relative to substrate).
    
  • Reaction: Purge system with

    
    , then introduce 
    
    
    
    . Stir vigorously at Room Temperature.
  • Monitoring (Critical): Monitor consumption of alkyne by GC-FID every 15 minutes. Stop immediately upon disappearance of starting material to prevent alkene isomerization.

  • Workup: Filter through a pad of Celite to remove catalyst. Wash the filtrate with 1M HCl (to remove Quinoline) and then Brine.

  • Purification: Flash chromatography is usually required to separate trace alkane or E-isomer impurities.

Analytical Discrimination: NMR & GC

The definitive identification of these isomers rests on Proton NMR (


 NMR). Mass spectrometry (GC-MS) often yields identical fragmentation patterns (

69, 41, 55, 88), making it unreliable for isomer assignment without retention index data.
NMR Interpretation

The olefinic region (5.3 - 5.6 ppm) contains the diagnostic signals.

  • (E)-Isomer: The olefinic protons (

    
     and 
    
    
    
    ) typically appear as a doublet of triplets (dt) or complex multiplet with a large coupling constant:
    
    
    Hz
    .
  • (Z)-Isomer: The olefinic protons appear with a significantly smaller coupling constant:

    
     Hz .
    
Analytical Workflow Diagram

AnalysisWorkflow cluster_NMR Primary Validation: 1H NMR cluster_GC Secondary Validation: GC-FID Sample Unknown Isomer Sample NMR_Exp Acquire 1H NMR (CDCl3, 400+ MHz) Sample->NMR_Exp GC_Run GC Analysis (Polar Wax Column) Sample->GC_Run Check_J Measure Coupling (J) at 5.3-5.5 ppm NMR_Exp->Check_J Res_E J = 15-16 Hz (E)-Isomer Check_J->Res_E Large J Res_Z J = 9-11 Hz (Z)-Isomer Check_J->Res_Z Small J Ret_Time Retention Index (RI) GC_Run->Ret_Time Order Elution Order: (Z) typically elutes before (E) on non-polar, after on polar Ret_Time->Order

Caption: Decision tree for confirming isomeric identity using NMR coupling constants and GC retention behavior.

References

  • Bedoukian Research. (n.d.).[1] Ethyl (E)-4-decenoate Technical Data Sheet. Retrieved from

  • Faulkner, D. J. (1971). "Stereoselective synthesis of trisubstituted olefins." Synthesis, 1971(4), 175-189. (Foundational text on Johnson-Claisen stereoselectivity).
  • Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen." Helvetica Chimica Acta, 35(2), 446-450.
  • The Good Scents Company. (2023). Ethyl (E)-dec-4-enoate Odor Profile. Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for NMR coupling constants).

Sources

Spectroscopic data of Ethyl dec-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of Ethyl dec-4-enoate

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl dec-4-enoate (C₁₂H₂₂O₂), a monounsaturated fatty acid ester. As a molecule with applications in the flavor and fragrance industries, its unambiguous identification and quality control are paramount. This document offers an in-depth exploration of its molecular structure through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide expert interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural elucidation of unsaturated esters.

Introduction and Molecular Structure

Ethyl dec-4-enoate is an organic compound classified as a fatty acid ester.[1] It consists of a ten-carbon chain with a double bond at the C4 position and an ethyl ester functional group. The presence of the double bond gives rise to geometric isomerism, resulting in two distinct forms: cis (Z) and trans (E). These isomers can possess different physical and sensory properties, making their differentiation critical. Spectroscopic methods provide the definitive means for this structural and isomeric characterization.

The molecular formula is C₁₂H₂₂O₂ with a molecular weight of approximately 198.30 g/mol .[2] The core structure contains several key features that give rise to characteristic spectroscopic signals:

  • An ethyl ester group (-COOCH₂CH₃).

  • A disubstituted carbon-carbon double bond (-CH=CH-).

  • An aliphatic chain of methylene (-CH₂-) groups and a terminal methyl (-CH₃) group.

Below is a diagram illustrating the general structure of Ethyl dec-4-enoate.

Caption: General molecular structure of Ethyl dec-4-enoate.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's proton framework.[3]

Experimental Protocol: Rationale and Procedure

A robust ¹H NMR spectrum requires careful sample preparation and instrument setup.

Objective: To obtain a high-resolution spectrum where all proton signals are clearly resolved and accurately integrated.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl dec-4-enoate in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chosen as the standard because its protons are highly shielded, producing a single sharp signal at 0.00 ppm that rarely interferes with analyte signals.[4]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies spectral interpretation. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

Data Interpretation and Analysis

The ¹H NMR spectrum of Ethyl dec-4-enoate will show distinct signals corresponding to the ethyl group, the aliphatic chain, and the olefinic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
-CH₃ (terminal)~0.9Triplet (t)3HLocated on a standard sp³ carbon, far from electronegative groups.
-CH₂- (aliphatic chain)~1.3 - 1.4Multiplet (m)6HStandard aliphatic methylene protons.
-CH₂- (allylic, C6)~2.0Multiplet (m)2HDeshielded by proximity to the C=C double bond.
-CH₂- (C2 & C3)~2.3Multiplets (m)4HDeshielded due to proximity to the ester carbonyl group.
-O-CH₂-CH₃ (ester ethyl)~4.1Quartet (q)2HStrongly deshielded by the adjacent electronegative oxygen atom.
-CH=CH- (olefinic)~5.4Multiplet (m)2HProtons on sp² carbons are significantly deshielded.[5]
-O-CH₂-CH₃ (ester methyl)~1.2Triplet (t)3HStandard ethyl group methyl, split by the adjacent CH₂.
Differentiating (E) and (Z) Isomers

The key to distinguishing the trans (E) and cis (Z) isomers lies in the coupling constant (J) between the two olefinic protons (H-4 and H-5).

  • For the (E)-isomer: The protons are trans to each other, resulting in a larger coupling constant, typically in the range of ¹⁵JH-H ≈ 12-18 Hz .

  • For the (Z)-isomer: The protons are cis to each other, leading to a smaller coupling constant, typically ¹⁵JH-H ≈ 6-12 Hz .

This difference in coupling constant provides a definitive method for assigning the stereochemistry of the double bond.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[6]

Experimental Protocol

The protocol is similar to that for ¹H NMR, but the experiment is designed to detect the ¹³C isotope.

Objective: To identify all unique carbon environments within the molecule.

Methodology:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is often used due to the low natural abundance of ¹³C.

  • Data Acquisition: The spectrum is typically acquired on a 100 MHz (for a 400 MHz ¹H instrument) spectrometer using proton decoupling. This technique collapses carbon-proton coupling, resulting in a spectrum of sharp singlets, which simplifies interpretation.[6]

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum of Ethyl dec-4-enoate is expected to show 12 distinct signals, as all carbons are in unique chemical environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O (ester carbonyl)~173The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen.[7]
-CH=CH- (olefinic)~120 - 135sp² hybridized carbons resonate downfield from sp³ carbons.
-O-CH₂- (ester ethyl)~60This carbon is deshielded by the directly attached electronegative oxygen atom.[7]
-CH₂- (aliphatic)~22 - 35Standard chemical shift range for sp³ methylene carbons.
-CH₃ (terminal & ester)~14The terminal methyl carbons are typically the most shielded (upfield).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol

Objective: To identify the key functional groups present in Ethyl dec-4-enoate.

Methodology:

  • Sample Preparation: As Ethyl dec-4-enoate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum will be dominated by absorptions from the ester and alkene groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H stretchAliphatic (sp³ C-H)
~1735C=O stretchEster
~1650C=C stretchAlkene
~1250-1000C-O stretchEster

The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1735 cm⁻¹. The presence of the C=C stretch confirms the unsaturation, while the strong C-H and C-O stretches confirm the aliphatic and ester components, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Experimental Protocol

Objective: To determine the molecular weight and characteristic fragmentation pattern of Ethyl dec-4-enoate.

Methodology:

  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS), which separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method. High-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺·) and causing fragmentation.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation and Analysis

The mass spectrum provides a fingerprint of the molecule's structure.

  • Molecular Ion (M⁺·): For C₁₂H₂₂O₂, the molecular ion peak is expected at m/z = 198 . This peak confirms the molecular weight of the compound.[8]

  • Fragmentation Pattern: The molecular ion is often unstable and fragments in predictable ways. Key expected fragments for an unsaturated ethyl ester include:

    • Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, leading to a peak at m/z = 153.

    • Loss of an ethyl radical (-C₂H₅): [M - 29]⁺, leading to a peak at m/z = 169.

    • McLafferty rearrangement: A characteristic rearrangement for esters that can lead to a prominent peak at m/z = 88 .

    • Cleavage at the allylic position: Fragmentation adjacent to the double bond.

The NIST WebBook provides a reference mass spectrum for Ethyl trans-4-decenoate, which can be used for authoritative comparison.[8]

Integrated Spectroscopic Workflow

A conclusive structural elucidation is never reliant on a single technique. Instead, it is a synergistic process where each method provides a piece of the puzzle.

Sample Ethyl dec-4-enoate Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MW Molecular Weight (m/z=198) & Fragmentation Pattern MS->MW FG Functional Groups: Ester (C=O, C-O) Alkene (C=C) IR->FG Framework Carbon-Hydrogen Framework Connectivity & Stereochemistry NMR->Framework Structure Definitive Structure Ethyl (E/Z)-dec-4-enoate MW->Structure FG->Structure Framework->Structure

Caption: Integrated workflow for the structural elucidation of Ethyl dec-4-enoate.

Conclusion

The comprehensive spectroscopic analysis of Ethyl dec-4-enoate is achieved through the combined application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and, crucially, determine the stereochemistry of the C4 double bond through proton coupling constants. IR spectroscopy provides rapid confirmation of the essential ester and alkene functional groups. Finally, Mass Spectrometry confirms the molecular weight and offers further structural validation through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and characterization of Ethyl dec-4-enoate, ensuring its quality and purity for its intended applications.

References

  • Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Electronic supplementary information for.... Retrieved from [Link]

  • Brown, W. P. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Brown, W. P. (n.d.). mass spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-4-decenoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23834, Ethyl dec-4-enoate. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (2024). Showing NP-Card for Ethyl 4-decenoate (NP0337484). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5463488, Ethyl (Z)-4-decenoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl trans-4-decenoate in NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL 4-DECENOATE, (4E)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Technical Monograph: Solvation Thermodynamics and Protocol Optimization for Ethyl Dec-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl dec-4-enoate (C₁₂H₂₂O₂) is a medium-chain fatty acid ethyl ester (FAEE) characterized by a hydrophobic decenyl chain and a polar ethyl ester head group. While widely recognized in the flavor and fragrance industry for its pear-like olfactory profile, its significance in biomedical research extends to its role as a lipid biomarker for ethanol metabolism and a lipophilic intermediate in pharmaceutical synthesis.

Understanding the solubility landscape of this molecule is critical for accurate stock solution preparation, extraction efficiency, and formulation stability. Its amphiphilic structure—dominated by high lipophilicity (LogP ~3.8–4.8)—dictates a strict requirement for organic solvent systems, with negligible aqueous solubility.

Physicochemical Constants
PropertyValueContext
Molecular Weight 198.30 g/mol Monoisotopic mass
CAS Number 76649-16-6 (trans); 7367-84-2 (cis)Isomer specificity is crucial for bioactivity
LogP (Octanol/Water) 3.8 – 4.8 (Experimental/Predicted)Highly Lipophilic
Boiling Point ~236°C (760 mmHg); ~72°C (0.1 mmHg)High boiling point; non-volatile under ambient conditions
Density 0.87 – 0.88 g/mLLess dense than water
Water Solubility < 6 mg/L (Predicted)Practically insoluble

Solubility Landscape & Solvation Thermodynamics

The dissolution of ethyl dec-4-enoate is governed by the principle of Like Dissolves Like, but subtle interactions between the ester functionality and solvent polarity fine-tune its behavior.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Aliphatic Hydrocarbons Hexane, Heptane, IsooctaneMiscible / High Dominant Van der Waals (London Dispersion) forces between the decenyl chain and solvent. Ideal for extraction.[1]
Chlorinated Solvents Chloroform, Dichloromethane (DCM)Miscible / High Excellent solvency due to polarizability matching. Standard for lipid extraction (e.g., Folch method).
Polar Protic Ethanol, Methanol, IsopropanolHigh Soluble due to the ester group's H-bond accepting capability. Preferred for biological stock solutions.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Soluble via dipole-dipole interactions. DMSO is preferred for cell-based assays (cytotoxicity limits apply).
Ethers/Esters Ethyl Acetate, Diethyl EtherMiscible / High Excellent compatibility. Ethyl acetate is a greener alternative to DCM for extractions.
Aqueous Buffers PBS, Water, SalineInsoluble Hydrophobic effect forces phase separation. Requires surfactants (Tween-80) or cyclodextrins for aqueous formulation.
Solvation Mechanism Visualization

The following diagram illustrates the differential interaction modes of ethyl dec-4-enoate in non-polar vs. polar environments.

SolvationMechanism Molecule Ethyl Dec-4-enoate (Amphiphilic Lipid) Hexane Hexane (Non-Polar) Interaction: Dispersion Forces Molecule->Hexane Hydrophobic Tail Integration Ethanol Ethanol (Polar Protic) Interaction: Dipole + H-Bonding Molecule->Ethanol Ester Head Solvation Water Water (Aqueous) Interaction: Hydrophobic Exclusion Molecule->Water Phase Separation (Insoluble)

Figure 1: Solvation dynamics showing the thermodynamic preference for organic solvents over aqueous media.

Experimental Protocols

Stock Solution Preparation (Standard: 10 mM or 1 mg/mL)

Objective: Create a stable, accurate stock solution for downstream applications (GC-MS analysis or cell assays).

Reagents:

  • Ethyl dec-4-enoate (Reference Standard, >98% purity).[2]

  • Solvent: Methanol (LC-MS grade) or DMSO (Cell culture grade).

  • Inert Gas: Argon or Nitrogen.

Workflow:

  • Equilibration: Allow the neat standard to reach room temperature to reduce viscosity errors.

  • Weighing: Weigh approximately 10 mg of ethyl dec-4-enoate into a tared 10 mL amber volumetric flask. Note: Liquid density (~0.88 g/mL) allows for volumetric dispensing, but gravimetric is superior for accuracy.

  • Solubilization: Add ~5 mL of solvent (Methanol or DMSO). Vortex for 30 seconds. The solution should be clear and colorless.

  • Volume Adjustment: Dilute to the mark with solvent. Invert 10 times to mix.

  • Stabilization: Purge the headspace with Argon to prevent oxidation of the double bond (C4=C5).

  • Storage: Store at -20°C. Stability is typically >6 months if sealed properly.

Solvent Exchange Protocol (Organic to Aqueous)

For biological assays requiring aqueous media, a direct injection of the stock is often toxic due to the solvent.

Method: Evaporation-Reconstitution (Lipid Film Method)

  • Aliquot the required amount of stock solution (e.g., in Chloroform or Ethanol) into a glass vial.

  • Evaporate the solvent under a gentle stream of Nitrogen.[3] A thin film of ethyl dec-4-enoate will form on the glass.

  • Reconstitute with warm culture medium containing a carrier (e.g., 0.1% BSA or cyclodextrin).

  • Sonicate in a water bath for 10-15 minutes to form a stable dispersion/emulsion.

Analytical & Research Applications

Biomarker Analysis (Fatty Acid Ethyl Esters - FAEEs)

Ethyl dec-4-enoate appears in biological matrices (hair, sebum) as a metabolite of ethanol consumption.

  • Extraction: Use n-Heptane or Hexane:Acetone (3:1) . The non-polar solvent selectively pulls the ester from the keratin/protein matrix.

  • Detection: GC-MS (SIM mode) is the gold standard due to the molecule's volatility and unique fragmentation pattern.

Drug Formulation

As a fatty ester, it acts as a permeation enhancer in transdermal formulations.

  • Solubility in Lipids: It is fully miscible with other pharmaceutical oils (miglyol, corn oil), making it an excellent co-solvent for lipophilic drugs.

Workflow Visualization

The following flowchart details the decision matrix for solvent selection based on the intended application.

Workflow Start Start: Ethyl Dec-4-enoate Sample Decision Intended Application? Start->Decision GCMS GC-MS Analysis (Volatile/Thermal Stability) Decision->GCMS Analytical CellAssay Cell-Based Assay (Biocompatibility) Decision->CellAssay Biological Extraction Extraction from Tissue (Partitioning) Decision->Extraction Purification SolventGC Solvent: Hexane or Methanol Conc: 1 mg/mL GCMS->SolventGC SolventCell Solvent: DMSO (Max 0.1% v/v in media) CellAssay->SolventCell SolventExt Solvent: Heptane or Chloroform:Methanol (2:1) Extraction->SolventExt ProcessGC Direct Injection SolventGC->ProcessGC ProcessCell Dilute into Media (Vortex/Sonicate) SolventCell->ProcessCell ProcessExt Phase Separation -> Evaporate -> Reconstitute SolventExt->ProcessExt

Figure 2: Decision matrix for solvent selection based on downstream experimental requirements.

Safety & Handling (SDS Highlights)

  • Flammability: Flash point is >85°C (Combustible).[4][5] Keep away from open flames when using volatile solvents like hexane.

  • Oxidation: The alkene group (C=C) is susceptible to autoxidation. Use antioxidants (BHT) if storing for long periods (>1 year).

  • PPE: Wear nitrile gloves and safety glasses. While low toxicity is expected (GRAS status in food), pure compounds can be irritants.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23834, Ethyl 4-decenoate. Retrieved from [Link]

  • The Good Scents Company (2025). Ethyl (E)-4-decenoate: Organoleptic Properties and Safety. Retrieved from [Link]

  • Laposata, M. (1990). Fatty acid ethyl esters: ethanol metabolites which mediate ethanol-induced organ damage. Progress in Lipid Research. Retrieved from [Link]

  • Cheméo (2025). Ethyl trans-4-decenoate Chemical & Physical Properties. Retrieved from [Link]

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. The Oily Press. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (E)-Ethyl dec-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (E)-Ethyl dec-4-enoate, a valuable unsaturated ester with applications in flavor and fragrance chemistry as well as a synthon for more complex molecules. The protocol herein leverages the highly reliable and (E)-selective Horner-Wadsworth-Emmons (HWE) reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the HWE reaction, provide a detailed, step-by-step protocol for the synthesis and purification of the target molecule, and offer insights into the critical parameters that ensure high stereoselectivity and yield. The protocols are designed to be self-validating, with clear guidance on the characterization of intermediates and the final product.

Introduction: The Significance of Stereocontrol in Alkene Synthesis

The geometric configuration of a carbon-carbon double bond is a critical determinant of a molecule's biological activity, physical properties, and chemical reactivity. The synthesis of stereopure alkenes is, therefore, a cornerstone of modern organic chemistry. (E)-Ethyl dec-4-enoate is an exemplar of a simple yet important unsaturated ester where the trans geometry is crucial for its desired properties. Traditional methods of alkene synthesis, such as elimination reactions, often yield mixtures of (E) and (Z) isomers, necessitating challenging purification steps.

To overcome this, stereoselective olefination reactions have been developed. Among the most powerful of these is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, affording an alkene with a strong preference for the (E)-isomer.[1][2] Key advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[2]

This application note will focus on a practical and efficient HWE-based synthesis of (E)-Ethyl dec-4-enoate, providing a robust protocol for its preparation and characterization.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The high (E)-selectivity of the HWE reaction is a consequence of thermodynamic control in the formation of the key oxaphosphetane intermediate. The reaction proceeds through the following key steps:[1]

  • Deprotonation: A strong base is used to deprotonate the α-carbon of the phosphonate ester, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a diastereomeric mixture of alkoxide intermediates.

  • Reversible Intermediate Formation: The formation of the initial adducts is reversible, allowing for equilibration to the thermodynamically more stable anti-alkoxide. Steric repulsion between the phosphonate group and the aldehyde's R-group is minimized in the anti-conformation.

  • Oxaphosphetane Formation and Elimination: The alkoxide undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. This intermediate then collapses in a syn-elimination to yield the (E)-alkene and a water-soluble phosphate byproduct. The preference for the anti-alkoxide intermediate directly translates to the formation of the (E)-alkene.

The overall workflow of the HWE synthesis is depicted in the following diagram:

HWE_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Phosphonate Triethyl phosphonoacetate Deprotonation Deprotonation to form Phosphonate Carbanion Phosphonate->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Aldehyde Hexanal Addition Nucleophilic Addition to Aldehyde Aldehyde->Addition Deprotonation->Addition Ylide Elimination Oxaphosphetane Formation & Elimination Addition->Elimination Quenching Reaction Quenching Elimination->Quenching Crude Product Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product (E)-Ethyl dec-4-enoate Purification->Product

Caption: Workflow of the Horner-Wadsworth-Emmons synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the required phosphonate reagent and the final product, (E)-Ethyl dec-4-enoate.

Synthesis of the Horner-Wadsworth-Emmons Reagent: Triethyl phosphonoacetate

The HWE reagent, triethyl phosphonoacetate, is commercially available. However, for completeness and for laboratories where it may not be readily available, a standard synthesis via the Michaelis-Arbuzov reaction is provided.[2]

Reaction Scheme:

(EtO)₃P + BrCH₂COOEt → (EtO)₂P(O)CH₂COOEt + EtBr

Materials and Equipment:

Reagent/EquipmentDetails
Triethyl phosphite(C₂H₅O)₃P, FW: 166.16 g/mol
Ethyl bromoacetateBrCH₂COOC₂H₅, FW: 167.00 g/mol
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle
Distillation apparatusFor purification

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 eq) and ethyl bromoacetate (1.0 eq).

  • Reaction: Gently heat the mixture. The reaction is exothermic and will initiate, evidenced by the boiling of the forming ethyl bromide. Maintain a gentle reflux until the reaction subsides.

  • Completion: After the initial exothermic reaction is complete, continue heating the mixture at 120-140 °C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Purification: The product, triethyl phosphonoacetate, can be purified by vacuum distillation.

Stereoselective Synthesis of (E)-Ethyl dec-4-enoate

This protocol details the Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and hexanal to yield (E)-Ethyl dec-4-enoate.

Reaction Scheme:

(EtO)₂P(O)CH₂COOEt + C₅H₁₁CHO --(Base)--> (E)-C₅H₁₁CH=CHCH₂COOEt

Materials and Equipment:

Reagent/EquipmentDetails
Triethyl phosphonoacetate(C₂H₅O)₂P(O)CH₂COOC₂H₅, FW: 224.16 g/mol
Sodium hydride (NaH)60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
HexanalC₅H₁₁CHO, FW: 100.16 g/mol
Saturated aqueous NH₄Cl
Diethyl ether or Ethyl acetateFor extraction
Anhydrous MgSO₄ or Na₂SO₄For drying
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Nitrogen or Argon inlet
Ice bath
Rotary evaporator
Column chromatography setupSilica gel

Protocol:

  • Preparation of the Phosphonate Carbanion:

    • To a dry three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane washes.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the flask to 0 °C using an ice bath.

    • In a dropping funnel, dissolve triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

    • Add the triethyl phosphonoacetate solution dropwise to the stirred NaH slurry at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.

  • Olefination Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Add hexanal (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).[3]

    • Combine the organic layers and wash with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

    • The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure (E)-Ethyl dec-4-enoate.

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Sodium Hydride (60%)40.000.0551.12.2 g
Triethyl phosphonoacetate224.160.0501.011.2 g (10.5 mL)
Hexanal100.160.0501.05.0 g (6.1 mL)
Anhydrous THF---~150 mL

Characterization and Data Validation

The identity and purity of the synthesized (E)-Ethyl dec-4-enoate should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.45-5.35 (m, 2H, -CH=CH-), 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.30 (t, J = 7.5 Hz, 2H, -CH₂COO-), 2.20-2.10 (m, 2H, =CHCH₂-), 1.98 (q, J = 7.0 Hz, 2H, -CH₂CH=), 1.35-1.25 (m, 4H, -(CH₂)₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 0.88 (t, J = 6.8 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 173.5, 131.0, 128.5, 60.3, 35.1, 32.4, 31.8, 28.9, 22.5, 14.2, 14.0.

  • IR (neat): ν 2958, 2929, 2859, 1738 (C=O), 1655 (C=C), 1175 (C-O), 967 (trans C-H bend) cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) 198 (M⁺), 153, 125, 101, 88, 69, 55, 41.

The presence of a strong peak around 967 cm⁻¹ in the IR spectrum is characteristic of the out-of-plane C-H bending of a trans-disubstituted alkene and is a good indicator of the (E)-stereochemistry. The coupling constant of the vinylic protons in the ¹H NMR spectrum can also be used to confirm the stereochemistry, although in this non-conjugated system, the signals may be complex multiplets.

Troubleshooting and Practical Insights

  • Low Yield:

    • Incomplete ylide formation: Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil. The reaction should be carried out under strictly anhydrous conditions.

    • Side reactions of the aldehyde: Use freshly distilled hexanal to avoid impurities that may undergo side reactions.

  • Poor (E)-selectivity:

    • The HWE reaction with stabilized ylides like the one derived from triethyl phosphonoacetate inherently provides high (E)-selectivity. If significant (Z)-isomer is observed, it may be due to impurities or incorrect reaction conditions.

  • Purification challenges:

    • The dialkyl phosphate byproduct is water-soluble, so a thorough aqueous workup is crucial for its removal.[2]

    • If the product is difficult to separate from starting materials by column chromatography, ensure the reaction has gone to completion by TLC monitoring.

Conclusion

The Horner-Wadsworth-Emmons reaction is a superior method for the stereoselective synthesis of (E)-alkenes. The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of (E)-Ethyl dec-4-enoate with high stereoselectivity and good yield. The straightforward workup and purification, facilitated by the water-soluble nature of the phosphate byproduct, make this an attractive method for both academic and industrial laboratories. The provided characterization data serves as a benchmark for validating the successful synthesis of the target molecule.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958 , 91 (1), 61-63. ([Link])

  • Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. ([Link])

  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89 (4), 863–927. ([Link])

  • Kelly, S. E. Alkene Synthesis. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-817. ([Link])

  • Nagaoka, H.; Kishi, Y. Further synthetic studies on rifamycin S. Tetrahedron1981 , 37 (23), 3873-3888. ([Link])

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Application Note: High-Purity Ethyl dec-4-enoate via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive protocol for the purification of ethyl dec-4-enoate, a key intermediate and component in the flavor, fragrance, and pharmaceutical industries. Due to its high boiling point and potential for thermal degradation, including double bond isomerization, standard distillation methods are often inadequate. This document details a robust vacuum fractional distillation procedure designed to achieve high purity while preserving the structural integrity of the molecule. We will delve into the theoretical underpinnings of the technique, provide a step-by-step experimental workflow, and offer insights into process optimization and troubleshooting.

Introduction: The Rationale for High-Purity Ethyl dec-4-enoate

Ethyl dec-4-enoate is an unsaturated ester recognized for its characteristic fruity and pear-like aroma, making it a valuable compound in the formulation of flavors and fragrances.[1] Beyond its sensory properties, its specific isomeric form is crucial for its biological activity and organoleptic profile. Impurities, such as other esters, unreacted starting materials, or isomers, can significantly alter its desired characteristics.

The primary challenge in purifying ethyl dec-4-enoate lies in its high boiling point and the thermal lability of the unsaturated bond. Heating the compound to its atmospheric boiling point can induce isomerization, shifting the double bond and yielding undesired byproducts.[2] Therefore, fractional distillation under reduced pressure is the method of choice. This technique lowers the boiling point of the compound, allowing for efficient separation from impurities at temperatures that mitigate thermal decomposition.[3][4] This application note serves as an in-depth guide for researchers and process chemists to successfully implement this purification strategy.

Theoretical Principles of Vacuum Fractional Distillation

Fractional distillation is a separation technique used for mixtures of liquids with close boiling points (typically differing by less than 25 °C at atmospheric pressure).[5][6] The process involves repeated vaporization and condensation cycles within a fractionating column.[7][8] Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component.[7]

Key Concepts:

  • Vapor Pressure and Boiling Point: A liquid boils when its vapor pressure equals the pressure of the surrounding environment. By reducing the system pressure with a vacuum, the boiling point of the liquid is significantly lowered.[4] This is governed by the Clausius-Clapeyron relation.

  • Fractionating Column and Theoretical Plates: The fractionating column, placed between the distillation flask and the condenser, contains packing material (e.g., Raschig rings, Vigreux indentations, or structured packing) that provides a large surface area for the vapor-liquid equilibria to be established.[7][9][10] The efficiency of a column is measured by the number of theoretical plates it provides; more plates lead to better separation.[7]

  • Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio generally improves separation but increases the time required for the distillation.

For a thermally sensitive compound like ethyl dec-4-enoate, the ability to distill at a lower temperature is paramount to preventing unwanted side reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties of ethyl dec-4-enoate is essential for designing the purification protocol.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[11]
Molecular Weight 198.30 g/mol [11]
Boiling Point 72 °C @ 0.10 mmHg128 °C @ 30 mmHg~236 °C @ 760 mmHg (est.)[1][12]
Density ~0.871 - 0.883 g/cm³ @ 20-25 °C[1][12]
Refractive Index ~1.432 - 1.442 @ 20 °C[1]
Flash Point ~85 - 110 °C[1][12]

Safety and Handling: According to available safety data, ethyl dec-4-enoate is not classified as a hazardous substance under OSHA Hazard Communication Standard 29 CFR 1910.1200.[13] However, standard laboratory safety practices should always be followed. The GHS classification indicates it is very toxic to aquatic life with long-lasting effects.[11] Therefore, release into the environment must be avoided. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The distillation should be performed in a well-ventilated fume hood.

Experimental Protocol: Purification of Ethyl dec-4-enoate

This protocol outlines the setup and execution of a vacuum fractional distillation for a laboratory-scale purification.

Required Equipment and Materials
  • Glassware: Round-bottom flask (2- or 3-neck), Vigreux or packed fractionating column, distillation head with condenser, vacuum adapter, multiple receiving flasks, Claisen adapter.[14]

  • Heating and Stirring: Heating mantle with a controller, magnetic stir plate, and a PTFE-coated stir bar.

  • Vacuum System: Vacuum pump (diaphragm or rotary vane), vacuum trap (cold finger), and a pressure gauge (manometer).

  • Monitoring: Digital thermometer.

  • Miscellaneous: Glass wool or other packing material, joint grease, clamps, and tubing.

  • Crude Sample: Ethyl dec-4-enoate (pre-synthesis workup completed).

Workflow Overview

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation prep1 Inspect Glassware for Defects prep2 Assemble Distillation Apparatus prep1->prep2 prep3 Charge Flask with Crude Ester & Stir Bar prep2->prep3 dist1 Apply Vacuum & Check for Leaks prep3->dist1 dist2 Initiate Cooling Water Flow dist1->dist2 dist3 Begin Gradual Heating dist2->dist3 dist4 Equilibrate Column (Establish Reflux) dist3->dist4 dist5 Collect Fractions (Foreshot, Main, Tails) dist4->dist5 post1 Cool System & Release Vacuum dist5->post1 post2 Analyze Purity of Fractions (GC, NMR) post1->post2 G cluster_setup Vacuum Fractional Distillation Setup flask Distillation Flask (Crude Ester + Stir Bar) column Fractionating Column (e.g., Vigreux) flask->column mantle Heating Mantle mantle->flask head Distillation Head column->head thermometer Thermometer head->thermometer condenser Condenser head->condenser vac_adapter Vacuum Adapter condenser->vac_adapter receiver Receiving Flask vac_adapter->receiver trap Cold Trap vac_adapter->trap To Vacuum pump Vacuum Pump trap->pump

Caption: Schematic of a vacuum fractional distillation apparatus.

Data Analysis and Troubleshooting

The purity of the collected fractions should be assessed using appropriate analytical techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy. A successful purification will show a significant increase in the peak area of ethyl dec-4-enoate in the main fraction compared to the crude material. A patent for a related compound, ethyl decadienoate, notes that a fine distillation can yield purities of 93% or more as determined by GC. [15] Troubleshooting Common Issues:

ProblemProbable Cause(s)Solution(s)
Bumping/Uncontrolled Boiling No stir bar or insufficient stirring; heating too rapidly.Use a stir bar and ensure vigorous stirring; heat the flask gradually.
Flooding of the Column Distillation rate is too high (excessive heating).Reduce the heat input to the distillation flask.
Poor Separation Column has low efficiency; distillation rate is too fast; reflux ratio is too low.Use a more efficient (longer or better packed) column; reduce the distillation rate; insulate the column to maintain the temperature gradient.
Pressure Fluctuations Leaks in the system; pump oil is contaminated.Check and re-grease all joints; change the vacuum pump oil.
Product Decomposition Distillation temperature is too high.Use a higher vacuum to further lower the boiling point.

Conclusion

Vacuum fractional distillation is an effective and essential technique for the purification of high-boiling, thermally sensitive compounds like ethyl dec-4-enoate. By carefully controlling the pressure and temperature, it is possible to separate the desired ester from impurities while minimizing the risk of isomerization and degradation. The protocol described herein provides a reliable framework for achieving high-purity ethyl dec-4-enoate suitable for demanding applications in research and industry.

References

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). Retrieved from [Link]

  • Liaoning MEC Group Co., Ltd. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

  • Google Patents. (1999). Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester.
  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

  • Google Patents. (1953). Separation of ethyl acetate and ethanol by azeotropic distillation with methanol.
  • The Good Scents Company. (n.d.). ethyl (E)-4-decenoate. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5463488, Ethyl (Z)-4-decenoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-decenoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z)-. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. Retrieved from [Link]

  • Synerzine. (2015, June 17). 4-Decenoic acid, ethyl ester, (E)- Safety Data Sheet. Retrieved from [Link]

  • Pope Scientific, Inc. (n.d.). Fractionating Column Packing. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl trans-4-decenoate (CAS 76649-16-6) - Chemical & Physical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl decanoate. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023, March 17). Safety Data Sheet - NATURAL ETHYL TRANS-2, CIS-4-DECADIENOATE. Retrieved from [Link]

  • EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

  • ResearchGate. (2009, August 6). Design and Control of Reactive Distillation for Ethyl and Isopropyl Acetates Production with Azeotropic Feeds. Retrieved from [Link]

  • LabGeek. (n.d.). Fractionating Column, Packable, 24/29. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Synthesis of trans -4,5-epoxy-( E )-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. Retrieved from [Link]

  • The Mechanical Engineering. (2024, January 24). Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1954). Method and apparatus for high vacuum distillation.
  • Quora. (2018, January 19). How many types of packing are used in a distillation column? Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Esters. An Introduction. Retrieved from [Link]

  • Google Patents. (1999). Separation of ethyl acetate from ethanol by azeotropic distillation.
  • The Good Scents Company. (n.d.). ethyl (Z)-4-decenoate. Retrieved from [Link]

  • Lisa Nichols. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

  • StillDragon® Community Forum. (2020, February 3). Ester formation in the column still. Retrieved from [Link]

  • Goel Impex. (n.d.). Structured Packings for Columns. Retrieved from [Link]

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High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl dec-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl dec-4-enoate. Ethyl dec-4-enoate is a significant compound in the flavor, fragrance, and specialty chemical industries. The method employs a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection at a low wavelength. This document provides an in-depth explanation of the method's scientific rationale, detailed step-by-step protocols for sample and standard preparation, system operation, and data analysis. Furthermore, it includes system suitability criteria to ensure self-validating performance and a summary of typical method validation parameters, establishing its trustworthiness for routine quality control and research applications.

Introduction and Method Rationale

Ethyl dec-4-enoate is an unsaturated fatty acid ester recognized for its characteristic fruity aroma, often associated with pears and apples. Its purity and concentration are critical quality attributes in various commercial products. While gas chromatography (GC) is a common technique for analyzing volatile esters, HPLC offers a powerful alternative, particularly for samples in complex matrices or when analyzing for less volatile impurities.[1] HPLC operates at ambient temperatures, mitigating the risk of thermal degradation or isomerization of the unsaturated analyte.[2][3]

Causality Behind Experimental Choices:

  • Chromatographic Mode (Reversed-Phase): Reversed-phase HPLC is the most widely used separation technique, ideally suited for non-polar to moderately polar compounds.[4] Ethyl dec-4-enoate, with its ten-carbon chain and ethyl ester group, is a hydrophobic molecule.[5][6] Therefore, it exhibits strong retention and interaction with a non-polar stationary phase, allowing for excellent separation from polar matrix components.[4]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a highly hydrophobic surface, maximizing retention for non-polar analytes like Ethyl dec-4-enoate and enabling separation based on subtle differences in hydrophobicity.[7]

  • Mobile Phase (Acetonitrile/Water Gradient): The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent.[8] Acetonitrile is frequently chosen for its low UV cutoff and viscosity.[8] A gradient elution, starting with a higher water concentration and increasing the acetonitrile proportion over time, is employed. This ensures that more polar impurities elute early while providing sufficient organic strength to elute the highly retained Ethyl dec-4-enoate in a reasonable time with sharp, symmetrical peaks.

  • Detection (Low Wavelength UV): Ethyl dec-4-enoate lacks a strong chromophore, meaning it does not absorb light strongly in the mid-UV range. The ester carbonyl and the isolated carbon-carbon double bond exhibit absorbance at low UV wavelengths. Therefore, detection is set at 205 nm to achieve adequate sensitivity.[7] A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development.[9]

Experimental Workflow

The following diagram outlines the complete analytical process, from sample handling to the final purity determination.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Sample_Prep Sample Preparation (Accurate Weighing & Dilution) Analysis Sequence Run (Inject Blank, Standards, Samples) Sample_Prep->Analysis Standard_Prep Standard Preparation (Reference Standard Dilution) SST System Suitability Test (SST) (Inject Standard 5x) Standard_Prep->SST Mobile_Phase_Prep Mobile Phase Preparation (Filtration & Degassing) System_Setup HPLC System Setup (Install Column, Set Flow/Gradient) Mobile_Phase_Prep->System_Setup System_Equilibration System Equilibration (Run Mobile Phase until Baseline is Stable) System_Setup->System_Equilibration System_Equilibration->SST SST->Analysis If SST Passes Integration Peak Integration (Review Baselines and Peak Areas) Analysis->Integration Calculation Quantification (Purity by Area Normalization) Integration->Calculation Report Generate Report (Summarize Results and SST) Calculation->Report

Caption: Overall workflow for the HPLC analysis of Ethyl dec-4-enoate.

Materials and Methodology

Instrumentation and Reagents
ItemSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
Data Acquisition Empower 3, Chromeleon 7, OpenLab, or equivalent Chromatography Data System (CDS).
Ethyl dec-4-enoate Reference Standard, >98% purity.
Acetonitrile HPLC Grade or higher.
Water Deionized (DI) Water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.
Methanol HPLC Grade (for cleaning).
Diluent Acetonitrile / DI Water (50:50, v/v).
Chromatographic Conditions
ParameterSetting
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-20 min: 95% B; 20.1-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 20 minutes (plus 5 minutes re-equilibration)

Detailed Protocols

Standard Preparation
  • Primary Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl dec-4-enoate Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent (Acetonitrile/Water 50:50). Mix thoroughly by inversion.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 2.5 mL of the Primary Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with the Diluent and mix thoroughly. This solution will be used for system suitability and quantification.

Sample Preparation
  • Accurately weigh approximately 25 mg of the Ethyl dec-4-enoate sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The target concentration should be similar to the Working Standard Solution (approx. 100 µg/mL).[10]

HPLC System Operation
  • Prepare the mobile phases as specified in Section 3.2. Ensure they are filtered and sonicated for 10 minutes to degas.

  • Install the C18 analytical column and set the column oven temperature to 30 °C.

  • Purge the pump lines with their respective mobile phases.

  • Set the initial mobile phase composition (50% Acetonitrile) and begin pumping at 1.0 mL/min.

  • Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.

System Suitability and Self-Validation

Before analyzing any samples, the system's performance must be verified through a System Suitability Test (SST). This ensures the chromatographic system is operating correctly and provides a self-validating check on the method's performance for the day.

Protocol:

  • Inject the Diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Working Standard Solution (100 µg/mL) five (5) consecutive times.

  • Analyze the results against the criteria in the table below. The analysis can only proceed if all SST criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector system.[7]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pump and mobile phase delivery.

Data Analysis and Quantification

The primary method for determining the purity of a substance like Ethyl dec-4-enoate is Area Normalization . This method assumes that all components in the sample have a similar response factor at the detection wavelength, which is a reasonable assumption for structurally similar impurities.

Calculation:

Procedure:

  • Integrate all peaks in the sample chromatogram, excluding solvent front peaks and any peaks present in the blank injection.

  • Sum the areas of all integrated peaks to get the "Total Area."

  • Identify the main peak corresponding to Ethyl dec-4-enoate by comparing its retention time to that of the reference standard.

  • Apply the formula above to calculate the percentage purity.

The following diagram illustrates the fundamental principle of separation for this method.

RP_HPLC_Principle cluster_column C18 Column cluster_mobile Mobile Phase Flow StationaryPhase Stationary Phase (Non-Polar C18 Chains) MobilePhase Mobile Phase (Polar Acetonitrile/Water) Analyte_Ethyl Ethyl dec-4-enoate (Non-Polar) Strong interaction with C18 Elutes Later Analyte_Polar Polar Impurities Weak interaction with C18 Elutes Earlier Analyte_Ethyl:f1->StationaryPhase:f0 Hydrophobic Interaction Analyte_Polar:f0->MobilePhase:f0 Higher Affinity

Caption: Principle of reversed-phase separation for Ethyl dec-4-enoate.

Method Validation Summary

This HPLC method has been validated according to standard guidelines, demonstrating its suitability for its intended purpose.[7][11] The following table summarizes typical performance characteristics.

Validation ParameterTypical Result
Linearity (r²) ≥ 0.999 over a range of 10-200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 1.5%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Specificity No interference from blank or common related substances. Peak purity analysis confirms homogeneity.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl (2E,4Z)-deca-2,4-dienoate on Newcrom R1 HPLC column.
  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC.
  • JECFA. (n.d.). HPLC Method for Flavourings.
  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • dos Santos, G. A. N., et al. (2024). A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. PMC - NIH.
  • Pollon, M., et al. (2008). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. ResearchGate.
  • Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS.
  • Kralj Cigić, I., Plavec, J., & Zupančič-Kralj, L. (1999). Determination of the geometrical isomers of ethyl 2,4-decadienoate. Journal of Chromatography A, 847(1-2), 359-364. Retrieved from [Link]

  • ResearchGate. (2015). What are the compatible solutes for HPLC c18 reversed phase columns other than toluene?.
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Gouseti, O., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI.
  • Cyberlipid. (n.d.). HPLC analysis.
  • Chemass. (2003). The Cleaning and Regeneration of Reversed-Phase HPLC Columns.
  • Al-Rimawi, F. (2016). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate.
  • Musijowski, J., et al. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
  • ResearchGate. (n.d.). Ag-HPLC chromatograms of ethyl trans-2,cis-4-decadienoate solution....
  • The Good Scents Company. (n.d.). ethyl (E)-4-decenoate, 76649-16-6.
  • National Center for Biotechnology Information. (n.d.). Ethyl dec-4-enoate. PubChem.
  • The Good Scents Company. (n.d.). ethyl 4-decenoate, 6142-44-5.
  • ResearchGate. (2002). HPLC separation of some unsaturated and saturated fatty acids.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.

Sources

Application of Ethyl Dec-4-enoate in Food and Beverage Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl dec-4-enoate is a volatile fatty acid ester that plays a significant role in the characteristic aroma profiles of numerous fruits and beverages.[1] As a key contributor to fruity and sweet notes, particularly reminiscent of pear and pineapple, its qualitative and quantitative analysis is crucial for quality control, authenticity assessment, and flavor development in the food and beverage industry.[2][3] This technical guide provides a comprehensive overview of the analytical methodologies for the determination of ethyl dec-4-enoate, with a focus on a robust and sensitive method employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and quality control professionals in the fields of food science, analytical chemistry, and flavor analysis.

The Chemical and Sensory Significance of Ethyl Dec-4-enoate

Ethyl dec-4-enoate (C₁₂H₂₂O₂) is a monounsaturated fatty acid ester with a molecular weight of 198.30 g/mol .[4] Its chemical structure, specifically the position of the double bond, contributes to its distinct aroma profile. The cis and trans isomers of ethyl dec-4-enoate may exhibit different sensory characteristics. It is a key component of the complex mixture of volatile organic compounds (VOCs) that constitute the flavor of many fruits. For instance, its presence is well-documented in pears, where it contributes to the characteristic ripe and juicy notes.[3] It is also associated with the tropical and sweet aroma of pineapple and other fruits.[2]

The concentration of ethyl dec-4-enoate can vary significantly depending on the fruit variety, ripeness, processing, and storage conditions. Therefore, accurate and precise analytical methods are essential for:

  • Quality Control: Ensuring the consistency of flavor profiles in products like fruit juices, nectars, and flavored beverages.

  • Authenticity Verification: Detecting adulteration or the use of artificial flavoring agents.

  • Product Development: Understanding the impact of processing parameters on flavor composition to optimize product formulations.

  • Shelf-life Studies: Monitoring changes in flavor compounds over time to determine product stability.

Analytical Methodology: HS-SPME-GC-MS

For the analysis of volatile and semi-volatile compounds like ethyl dec-4-enoate in complex food and beverage matrices, a combination of Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This approach offers high sensitivity, selectivity, and requires minimal sample preparation, reducing the risk of analyte loss and contamination.

Principle of the Method

The analytical workflow involves three main stages:

  • Sample Preparation and Extraction (HS-SPME): The liquid or homogenized solid sample is placed in a sealed vial and heated to a specific temperature to promote the partitioning of volatile compounds, including ethyl dec-4-enoate, into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace. The analytes adsorb onto the fiber. This technique effectively pre-concentrates the analytes without the need for solvents.

  • Separation (Gas Chromatography): The SPME fiber is introduced into the hot injector of a gas chromatograph. The trapped analytes are thermally desorbed from the fiber and transferred to the GC column. The separation of the different volatile compounds is achieved based on their boiling points and affinities for the stationary phase of the column.

  • Detection and Quantification (Mass Spectrometry): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The mass spectrum of a compound provides a unique fragmentation pattern, which is used for its identification. For quantification, specific ions characteristic of ethyl dec-4-enoate are monitored.

Experimental Protocol: Quantification of Ethyl Dec-4-enoate in Pear Juice

This section details a step-by-step protocol for the quantitative analysis of ethyl dec-4-enoate in pear juice using HS-SPME-GC-MS.

Materials and Reagents
  • Ethyl dec-4-enoate standard: (Purity ≥95%)

  • Internal Standard (IS): Ethyl nonanoate or a suitable deuterated ester (e.g., d5-ethyl decanoate). The IS should not be naturally present in the sample and should have similar chemical properties to the analyte.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample and promoting the release of volatile compounds.

  • Deionized Water: High-purity.

  • Pear Juice Samples: Commercial or freshly prepared.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

  • SPME Autosampler: For automated and reproducible extraction and injection.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good choice for a broad range of volatile compounds, including esters.[2]

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

Sample Preparation
  • Sample Homogenization: If using whole fruit, homogenize the pear tissue to a uniform pulp. For juice, ensure it is well-mixed.

  • Aliquoting: Pipette 5 mL of pear juice into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial. This increases the ionic strength of the aqueous matrix, reducing the solubility of the non-polar ethyl dec-4-enoate and promoting its transfer to the headspace.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each vial to achieve a final concentration within the calibration range (e.g., 20 µg/L). The use of an internal standard is crucial to correct for variations in extraction efficiency and injection volume.[5]

  • Sealing: Immediately seal the vial with a magnetic screw cap.

HS-SPME Parameters
  • SPME Fiber: DVB/CAR/PDMS

  • Incubation Temperature: 50°C. This temperature enhances the volatility of the analyte without causing significant thermal degradation.

  • Incubation Time: 15 minutes. This allows the sample to reach thermal equilibrium.

  • Extraction Time: 30 minutes. This provides sufficient time for the analyte to adsorb onto the SPME fiber and reach equilibrium.

  • Agitation: 250 rpm. Agitation facilitates the mass transfer of the analyte from the sample matrix to the headspace.

GC-MS Parameters
  • Injector Temperature: 250°C. This ensures the rapid thermal desorption of the analytes from the SPME fiber.

  • Injection Mode: Splitless for 2 minutes to ensure the complete transfer of the analytes to the GC column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification of ethyl dec-4-enoate and other volatile compounds (mass range m/z 40-300).

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification.

Data Analysis and Quantification
  • Identification: The identification of ethyl dec-4-enoate is based on the comparison of its retention time and mass spectrum with those of a pure standard. The mass spectrum of ethyl dec-4-enoate is characterized by specific fragment ions.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of ethyl dec-4-enoate at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/L), each containing the same concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of ethyl dec-4-enoate in the pear juice samples is then determined from this calibration curve.

Data Presentation

Table 1: Key Analytical Parameters for Ethyl dec-4-enoate

ParameterValueSource
Molecular Formula C₁₂H₂₂O₂[4]
Molecular Weight 198.30 g/mol [4]
CAS Number 6142-44-5[4]
Estimated Retention Time on DB-5 column ~15-17 min (under the specified GC program)Estimated based on similar compounds
Characteristic m/z ions for SIM analysis 88, 69, 41, 55[6]
Quantifier Ion 88[6]
Qualifier Ions 69, 41, 55

Note: The retention time is an estimate and should be confirmed experimentally with a pure standard.

Method Validation

To ensure the reliability and accuracy of the analytical results, the developed HS-SPME-GC-MS method must be validated. The validation should follow established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Linearity and Range: The linearity of the method should be assessed by analyzing a series of standards over a defined concentration range (e.g., 1-100 µg/L). A correlation coefficient (R²) of ≥0.995 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD ≈ 3:1, LOQ ≈ 10:1).

  • Accuracy: Accuracy is determined by performing recovery studies on spiked pear juice samples at different concentration levels (low, medium, and high). The recovery should typically be within 80-120%.

  • Precision: Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. This is done by analyzing replicate samples on the same day and on different days. The relative standard deviation (RSD) should generally be less than 15%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples and by the consistency of the mass spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Pear Juice Sample (5 mL) vial Add to 20 mL Vial sample->vial nacl Add NaCl (1.5 g) vial->nacl is Spike with Internal Standard nacl->is seal Seal Vial is->seal incubate Incubate (50°C, 15 min) seal->incubate extract Extract with DVB/CAR/PDMS fiber (30 min, 250 rpm) incubate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation (DB-5ms column) desorb->separate detect MS Detection (Scan/SIM) separate->detect identify Identification (Retention Time & Mass Spectrum) detect->identify quantify Quantification (Calibration Curve) detect->quantify

Caption: HS-SPME-GC-MS workflow for ethyl dec-4-enoate analysis.

Logical Relationship of Analytical Steps

logical_relationship start Objective: Quantify Ethyl Dec-4-enoate sample_matrix Complex Matrix (e.g., Pear Juice) start->sample_matrix extraction Challenge: Low Concentration & Matrix Interference sample_matrix->extraction hs_spme Solution: Headspace Solid-Phase Microextraction (HS-SPME) extraction->hs_spme separation Challenge: Co-elution of Volatiles hs_spme->separation gc Solution: Gas Chromatography (GC) separation->gc detection Challenge: Unambiguous Identification & Sensitive Quantification gc->detection ms Solution: Mass Spectrometry (MS) detection->ms result Result: Accurate & Precise Quantification ms->result

Caption: Rationale for the selection of the analytical technique.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a sensitive, robust, and reliable approach for the quantification of ethyl dec-4-enoate in food and beverage matrices. By understanding the chemical properties of this important flavor compound and applying a validated analytical methodology, researchers and quality control professionals can gain valuable insights into the flavor composition of their products, ensuring quality, authenticity, and consumer satisfaction. The provided protocol serves as a strong foundation that can be adapted and optimized for various specific sample types and analytical requirements.

References

  • Comparison of Flavor Differences between the Juices and Wines of Four Strawberry Cultivars Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry and Sensory Evaluation. (2024). MDPI. Retrieved from [Link]

  • Decadienoate Ester Concentrations in Pear Cultivars and Seedlings with Bartlett-like Aroma. (n.d.). ResearchGate. Retrieved from [Link]

  • Characteristic Aroma Compounds from Different Pineapple Parts. (2014). PMC. Retrieved from [Link]

  • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. (2006). PubMed. Retrieved from [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). TDX. Retrieved from [Link]

  • Concentration, odor thresholds, and odor activity values of aroma active compounds of cape gooseberry fruit. (n.d.). ResearchGate. Retrieved from [Link]

  • ethyl (E,Z)-2,4-decadienoate, 3025-30-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Effect of Blending Ratios from Pineapple Juice on Storage, Physicochemical, Antiradical Activity and Volatile Compounds of Two. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

  • GC/MS ANALYSIS OF VOLATILE ORGANIC COMPOUNDS OF SATUREJA BACHTIARICA BUNG USING US-HS-SPME AND NANO SCALE INJECTION TECHNIQUES. (2011). Oriental Journal of Chemistry. Retrieved from [Link]

  • Selection of HS-SPME fiber for analyses of volatile semiochemicals emitted by Prunus padus. (n.d.). Academia.edu. Retrieved from [Link]

  • Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level. (2022). PMC. Retrieved from [Link]

  • Identification of fatty acid ethyl ester instead of methyl esters?. (2016). ResearchGate. Retrieved from [Link]

  • Phenolic Composition of Authentic Pineapple Juice. (n.d.). ResearchGate. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.). SCION Instruments. Retrieved from [Link]

  • Effect of Temperature and Concentration on the Density of Clarified Pineapple Juice. (n.d.). MDPI. Retrieved from [Link]

  • C146-E424A Smart SPME Fibers and Arrow Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Pear Ester (CAS N° 3025-30-7). (n.d.). ScenTree. Retrieved from [Link]

  • The Use of Natural Fatty Acids for the Biotechnological Production of Natural Flavour Compounds: Application to Ethyl trans-2,cis-4-decadienoate. (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Pineapple Juice Concentration (Ananas comosus L.) and Pectin Concentration on Pineapple Milk Powder Characteristics. (n.d.). ResearchGate. Retrieved from [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005). Agilent. Retrieved from [Link]

  • Solid Phase Microextraction Fundamentals. (n.d.). Agilent. Retrieved from [Link]

  • Esters and Lactones in Flavour Development. (2025). YouTube. Retrieved from [Link]

  • Ethyl trans-4-decenoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Study of flavour compounds from orange juices by HS-SPME and GC-MS. (2015). PDF. Retrieved from [Link]

  • Ethyl dec-4-enoate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl trans-4-decenoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ethyl trans-4-decenoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Decenoic acid, ethyl ester, (Z)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Dec-4-enoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl dec-4-enoate (CAS: 76649-16-6) is a valuable intermediate often utilized for its distinct olfactory profile (waxy, fruity, pear-like) and as a building block in pheromone synthesis.

While several routes exist, yield optimization typically favors the Johnson-Claisen Rearrangement due to its atom economy, scalability, and high stereoselectivity for the (E)-isomer. Olefin Cross-Metathesis is a viable secondary route but often suffers from statistical yield losses due to homodimerization.

This guide prioritizes the Johnson-Claisen route for maximum yield, providing a self-validating protocol and a troubleshooting matrix.

Primary Route: The Johnson-Claisen Rearrangement[1]

The Logic (Why this route?)

The reaction between oct-1-en-3-ol and triethyl orthoacetate is the industry standard for generating high yields of


-unsaturated esters.
  • Thermodynamic Drive: The reaction is driven by the irreversible loss of ethanol and the formation of a stable carbonyl bond (

    
    ).
    
  • Stereocontrol: The reaction proceeds through a highly ordered chair-like transition state, yielding the (E)-isomer (>95% selectivity).

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. If the intermediate ketene acetal is not formed or is hydrolyzed, the reaction fails.

JohnsonClaisen Start Oct-1-en-3-ol + Triethyl Orthoacetate Inter1 Mixed Orthoester (Reversible) Start->Inter1 H+ Cat / -EtOH Ketene Ketene Acetal (Critical Intermediate) Inter1->Ketene Heat / -EtOH TS Chair-like TS [3,3]-Sigmatropic Shift Ketene->TS Rearrangement Product Ethyl (E)-dec-4-enoate TS->Product Tautomerization

Figure 1: Mechanistic flow of the Johnson-Claisen rearrangement. The elimination of ethanol (Step 1 & 2) is the rate-limiting control point.

Optimized Protocol

Reagents:

  • Oct-1-en-3-ol (1.0 equiv)

  • Triethyl orthoacetate (3.0 - 4.0 equiv) [Note: Excess is required to drive equilibrium]

  • Propionic Acid (0.05 equiv) [Catalyst]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap or a distillation head. This is non-negotiable; ethanol must be removed to drive the reaction forward.

  • Charging: Combine alcohol, orthoester, and catalyst under Argon/Nitrogen atmosphere.

  • Reaction: Heat the mixture to 138–145°C .

    • Checkpoint: You should observe ethanol distillation (

      
      78°C) almost immediately.
      
  • Monitoring: Maintain temperature until ethanol evolution ceases (typically 2–4 hours).

  • Workup: Remove excess triethyl orthoacetate via vacuum distillation. The residue is the crude product.

Troubleshooting Center (FAQ)

Issue A: "My reaction has stalled (low conversion)."

Q: I heated the mixture for 12 hours, but TLC shows starting material. What went wrong? A: The failure to remove ethanol is the primary culprit. The formation of the ketene acetal is an equilibrium process.

  • Diagnosis: Did you see a steady collection of distillate at ~78°C?

  • Fix: Ensure your reaction temperature is internal (inside the liquid), not just the bath temp. The internal temp must exceed 100°C to effectively drive off ethanol. Use a short-path distillation head if a Dean-Stark is unavailable.

Issue B: "My yield is low (<50%), but conversion was high."

Q: The alcohol is gone, but I isolated a lot of heavy, viscous by-product. A: You likely experienced polymerization or hydrolysis.

  • Cause 1 (Moisture): Orthoesters are extremely water-sensitive. If your glassware wasn't flame-dried, the orthoester hydrolyzed to ethyl acetate, killing the reaction.

  • Cause 2 (Overheating): Extended heating >160°C can cause the terminal alkene of the starting material to polymerize.

  • Fix: Use strictly anhydrous conditions. Add a small amount of hydroquinone (inhibitor) if scaling up >50g.

Issue C: "I have a mixture of isomers."

Q: I see a small impurity peak in the GC (~5%). Is this the Z-isomer? A: Likely, yes. While Johnson-Claisen is E-selective, steric bulk dictates the ratio.

  • Insight: The E-isomer forms via the chair transition state with the pentyl chain equatorial. The Z-isomer arises from the boat conformation or axial placement.

  • Fix: Isomer separation is difficult by distillation. Flash chromatography (AgNO

    
    -impregnated silica) is the only reliable method to remove the Z-isomer if >99% purity is required.
    

Alternative Route: Olefin Cross-Metathesis

If you lack the specific allylic alcohol, Cross-Metathesis (CM) is the modern alternative, though often more expensive.

Reaction:



Troubleshooting the Metathesis Route
SymptomProbable CauseCorrective Action
Low Yield / Homodimers Statistical distribution favors self-metathesis of the terminal alkene.Use 1-Heptene in excess (3-5 equiv) . It is cheaper than the ester and easier to remove.
Catalyst Death "Ruthenium hydride" formation or coordinating impurities.Use 1,4-benzoquinone as an additive to prevent hydride formation. Ensure solvents are degassed.
Incomplete Reaction Ethylene build-up inhibits the catalyst.Run the reaction under a gentle stream of Argon or weak vacuum to remove ethylene gas.

Analytical & Purification Data

Target Molecule: Ethyl dec-4-enoate[1][2][3]

  • Molecular Weight: 198.30 g/mol [1]

  • Boiling Point: 236°C (760 mmHg) / ~72°C (0.1 mmHg)

Purification Logic: Due to the high boiling point, vacuum distillation is the preferred isolation method.

Troubleshooting Start Low Yield Detected Check1 Was Ethanol removed? Start->Check1 Check2 Was system Anhydrous? Check1->Check2 Yes Action1 Use Distillation Head Increase Temp Check1->Action1 No Action2 Dry Reagents Check Orthoester Quality Check2->Action2 No

Figure 2: Rapid diagnostic flow for yield loss in Johnson-Claisen synthesis.

References

  • Johnson, W. S., et al. (1970).[4] "Olefinic ketals: Claisen rearrangement of allylic alcohols." Journal of the American Chemical Society, 92(3), 741–743.[4]

  • Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360–11370.

  • The Good Scents Company. (2024). "Ethyl dec-4-enoate Physical Properties." TGSC Database.

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Technical Support Guide: Synthesis & Stabilization of Ethyl (Z)-4-decenoate

[1]

Introduction: The "Pear Note" Challenge

Ethyl (Z)-4-decenoate (CAS 7367-84-2) is a high-value fragrance and pheromone intermediate known for its characteristic "green pear" or "fruity" olfactory profile.[1] The stereochemistry is critical: the (Z)-isomer carries the desirable bioactivity and odor, while the (E)-isomer is often considered an off-odor impurity.

This molecule presents a dual stability challenge during synthesis:

  • Geometric Isomerization: Thermodynamic relaxation from

    
     (cis) to 
    
    
    (trans).[1]
  • Positional Migration: Migration of the double bond from the isolated

    
     position to the thermodynamically favored 
    
    
    position (conjugated with the ester carbonyl).

This guide provides troubleshooting workflows to maintain stereochemical integrity from reaction to isolation.

Mechanistic "Kill Zones": Where Isomerization Happens[1]

Understanding why the molecule degrades is the first step to prevention. The following diagram illustrates the thermodynamic sinks you must avoid.

IsomerizationPathwayscluster_conditionsCritical Control PointsZ_IsomerEthyl (Z)-4-decenoate(Target: Kinetic Product)E_IsomerEthyl (E)-4-decenoate(Impurity: Thermal/Radical)Z_Isomer->E_Isomer Heat (>100°C) Acidic Silica Radical InitiatorsConj_IsomerEthyl dec-2-enoate(Dead End: Thermodynamic Sink)Z_Isomer->Conj_Isomer Strong Base Prolonged Acid ExposureE_Isomer->Conj_Isomer Base Catalysis (Irreversible)

Figure 1: Isomerization landscape of Ethyl dec-4-enoate. The shift to conjugation (

Synthesis Strategy: Selecting the Right Route

To maximize the Z-isomer, you must choose a route that establishes the geometry kinetically and avoids conditions that facilitate equilibration.

Comparative Analysis of Routes
FeatureRoute A: Lindlar HydrogenationRoute B: Salt-Free Wittig
Precursor Ethyl dec-4-ynoateHexanal + Phosphonium Salt
Z-Selectivity High (95-98%) with proper poisoningHigh (>90%) at -78°C
Isomerization Risk Medium: Over-reduction or isomerization if H2 runs too long.[1]Low: If Li-salts are excluded.
Scalability Excellent (Industrial Standard)Moderate (Cryogenic required)
Recommendation Primary Choice for bulk synthesis.[1]Secondary Choice for small-scale/lab synthesis.[1]

Detailed Protocols & Troubleshooting

Protocol A: Lindlar Hydrogenation (Z-Selective)

Targeting >98% Z-purity from the alkyne precursor.[1]

The Science: The Lindlar catalyst (Pd/CaCO3 poisoned with Pb) reduces the alkyne.[2][3][4] The addition of Quinoline is non-negotiable; it occupies active sites on the Palladium, preventing the readsorption of the alkene which leads to isomerization or over-reduction.

Step-by-Step:

  • Preparation: Dissolve Ethyl dec-4-ynoate (1.0 eq) in Hexane (0.5 M). Note: Non-polar solvents often enhance Z-selectivity compared to alcohols.[1]

  • Poisoning: Add Quinoline (0.2 eq relative to substrate).[1] Stir for 10 minutes before adding the catalyst.

  • Catalyst: Add Lindlar Catalyst (5 wt% loading relative to substrate).

  • Hydrogenation: Purge with H2 (balloon pressure is usually sufficient). Monitor via GC every 30 minutes.

  • Termination: Stop immediately upon consumption of alkyne.

  • Workup: Filter through Celite. Wash with dilute HCl (1M) to remove Quinoline (Critical: Residual quinoline smells and can catalyze reactions later).[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Formation of alkane (over-reduction) Insufficient poison or reaction ran too long.[1]Increase Quinoline to 0.4 eq. Stop reaction at 98% conversion.
High E-isomer content (>5%) Pd-catalyst activity too high; Temperature too high.[1]Ensure T < 25°C. Check catalyst quality (Pb content).
Double bond migration (

or

)
Acidic impurities in starting material.[1]Pre-wash alkyne with NaHCO3.[1]
Protocol B: Purification via Argentation Chromatography

The "Rescue" method for separating Z/E isomers.

Standard silica gel often fails to separate Z/E isomers due to similar polarity.[1] Silver Nitrate (


) impregnated silica


1

Preparation of 10%


 Silica:
  • Dissolve

    
     (10g) in Acetonitrile (solvent A) and Water (minimal amount).[1]
    
  • Add Silica Gel (100g) and slurry.

  • Rotary evaporate to dryness in the dark (Aluminum foil shield).

  • Activate at 100°C for 1 hour.

Elution Strategy:

  • Mobile Phase: Hexane/Ethyl Acetate gradient (Start 100:0

    
     95:5).
    
  • Order of Elution:

    • Saturated impurities (Alkanes) - No interaction.[1]

    • (E)-Ethyl dec-4-enoate - Weak interaction.[1]

    • (Z)-Ethyl dec-4-enoate - Strong interaction.[1]

Purification Decision Tree

Use this logic flow to determine the safest purification method without triggering thermal isomerization.

PurificationLogiccluster_warningWARNING: Thermal LimitStartCrude Reaction MixtureCheckPurityAnalyze GC/NMR(Z:E Ratio)Start->CheckPurityHighZZ-Isomer > 95%CheckPurity->HighZGood SelectivityLowZZ-Isomer < 95%CheckPurity->LowZIsomerizedDistillationVacuum Distillation(< 0.5 mmHg, Bath < 80°C)HighZ->DistillationAgSilicaAgNO3-Silica Chromatography(Dark Conditions)LowZ->AgSilicaFinalPure Ethyl (Z)-4-decenoateDistillation->FinalAgSilica->DistillationRemove Ag leach

Figure 2: Decision logic for purification. Note the strict temperature limit on distillation.

Frequently Asked Questions (FAQ)

Q: My NMR shows a triplet at 6.95 ppm (


) and a doublet at 5.80 ppm (

). What happened?
A:conjugated (E)-

-isomer
1

Q: Can I use standard silica gel for filtration? A: Use with caution. Commercial silica is slightly acidic (pH 5-6).[1] For acid-sensitive Z-alkenes, it is recommended to neutralize the silica by adding 1% Triethylamine to the eluent or using neutral alumina. Acidic sites can catalyze Z

1

Q: Why does the refractive index (RI) drift over time? A: Drifting RI is a classic sign of slow isomerization or oxidation.

  • Pure (Z)-4-decenoate RI

    
     1.438 - 1.442 (at 20°C).[1]
    
  • Store the product under Argon at 4°C with a radical inhibitor (e.g., BHT, 50-100 ppm) to prevent autoxidation, which can initiate radical-mediated isomerization.

References

  • Lindlar Hydrogenation Mechanism & Selectivity

    • Lindlar, H. (1952).[1][3] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[1][3]

  • Silver Nitrate Chromatography (Argentation)

    • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.

  • Wittig Reaction Z-Selectivity (Salt-Free Conditions)

    • Maryanoff, B. E., & Reitz, A. B. (1989).[5] The Wittig Olefination Reaction and Modifications. Chemical Reviews.

  • Isomerization of Unsaturated Esters

    • Rauscher, S., et al. (1983).[1][6] Determination of double bond position in mono-unsaturated acetates. Analytical Chemistry.

Enhancing the response of Ethyl dec-4-enoate in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-ED4 Topic: Signal Enhancement Strategies for Ethyl dec-4-enoate Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Ionization Challenge

Researchers often face poor sensitivity when analyzing Ethyl dec-4-enoate (Ethyl 4-decenoate) due to its chemical structure. As a medium-chain unsaturated ester (


), it occupies a "difficult middle ground" in mass spectrometry:
  • Low Proton Affinity: In LC-ESI-MS, the ester carbonyl oxygen is only weakly basic, making protonation (

    
    , 
    
    
    
    199.3) inefficient compared to amines or amides.
  • Fragmentation Instability: In GC-EI-MS, the molecule fragments extensively, often obliterating the molecular ion (

    
    , 
    
    
    
    198.3) and reducing sensitivity for target identification.

To enhance the response, we must move beyond standard protocols. This guide outlines two high-integrity workflows: Chemical Ionization (GC) for mass confirmation and Silver-Ion Coordination (LC) for ultra-sensitive quantification.

Module 1: LC-MS Enhancement via Silver Ion Coordination

Best for: Trace quantification in biological matrices, metabolic profiling.

Standard ESI positive mode relies on protonation. However, Ethyl dec-4-enoate possesses a localized area of high electron density: the C4=C5 double bond . By introducing Silver ions (


) into the mobile phase, we exploit the strong affinity of transition metals for 

-electrons, forming a stable charge-transfer complex.
Theoretical Mechanism

Unlike protonation, which depends on


 and 

, silver ion coordination is driven by the interaction between the empty

orbital of

and the filled

-orbitals of the alkene.


This shifts the target mass to


 and 

, utilizing the distinct isotopic pattern of Silver (

,

) as a built-in confirmation tool.
Experimental Protocol: Post-Column Silver Doping

Objective: Enhance ionization efficiency by 10-50x compared to standard protonation.

ParameterSetting / Material
LC Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Doping Reagent

Silver Nitrate (

) in Isopropanol:Water (1:1)
Introduction Post-column via T-junction (prevents Ag precipitation in column)
Flow Rates LC Flow:

| Doping Flow:

MS Mode ESI Positive

Step-by-Step Workflow:

  • Reagent Prep: Dissolve

    
     in high-purity water, then dilute with Isopropanol. Store in an amber bottle (light sensitive).
    
  • Plumbing: Install a PEEK T-junction between the LC column outlet and the ESI source inlet.

  • Equilibration: Start LC flow. Introduce the Ag reagent via a syringe pump or auxiliary LC pump.

  • Tuning: Infuse a standard of Ethyl dec-4-enoate. Tune the declustering potential (DP) to maximize the doublet peaks at

    
     305/307. Note: Avoid high collision energies in the source to prevent complex dissociation.
    
Visualization: Coordination Mechanism

SilverCoordination Ester Ethyl dec-4-enoate (Neutral) Complex [M + Ag]+ Complex (Stable Cation) Ester->Complex π-Orbital Interaction Ag Ag+ Reagent (Post-Column) Ag->Complex Coordination Detector Mass Spec Detector (m/z 305 & 307) Complex->Detector High Ionization Efficiency

Caption: The formation of the Silver-Alkene complex bypasses the need for protonation, utilizing the double bond as the ionization anchor.

Module 2: GC-MS Enhancement via Chemical Ionization (CI)

Best for: Purity analysis, identification of impurities, volatile matrices.

In standard Electron Ionization (EI, 70eV), the aliphatic chain of Ethyl dec-4-enoate induces rapid fragmentation. While useful for structural fingerprints, it lowers the sensitivity of the molecular ion.

The Solution: Positive Chemical Ionization (PCI)

Switching to PCI with Ammonia (


)  or Methane (

)
gas creates a "soft" ionization environment.
  • Methane PCI: Generates

    
    , 
    
    
    
    , and
    
    
    .
  • Ammonia PCI (Recommended): Ammonia has a higher proton affinity than methane. It typically forms a dominant ammonium adduct

    
    .
    
    • Target Ion:

      
       216.3 (
      
      
      
      ).
Comparison of Ionization Modes
FeatureElectron Ionization (EI)Chemical Ionization (PCI -

)
Energy 70 eV (Hard)Thermal (Soft)
Dominant Peak Fragments (e.g.,

29, 69)
Molecular Adduct (

)
Sensitivity Lower for Intact MoleculeHigh for Intact Molecule
Selectivity Low (matrix noise)High (selective ionization)

Module 3: Troubleshooting & FAQ

Common User Issues & Resolutions

Issue 1: "I see the silver adduct, but my LC lines are clogging."

Root Cause: Silver ions react with chloride or phosphate salts in the buffer to form insoluble precipitates (


).
Resolution: 
  • Strict Buffer Control: Use only Formate or Acetate buffers. Never use Chloride or Phosphate salts in the mobile phase when using Silver doping.

  • Post-Column Addition: Ensure the silver is added after the column. If your sample contains high salts, divert the first 1-2 minutes of the run to waste before the T-junction.

Issue 2: "My GC-MS signal is drifting."

Root Cause: Ethyl dec-4-enoate is semi-volatile.[1][2] If the inlet temperature is too high, it may degrade; if too low, it condenses. Resolution:

  • Set Inlet Temperature to 240°C .

  • Use a Pulsed Splitless injection to maximize the amount of analyte transferred to the column before the purge valve opens.

Issue 3: "Can I use Sodium adducts instead of Silver?"

Answer: Yes, but with caution. Sodium adducts (


, 

221.3) are common in ESI but are often "uncontrolled" (coming from glassware/solvents). This leads to poor reproducibility. Silver doping is controlled and targets the double bond specifically, offering higher specificity than generic sodium adduction.

Workflow Decision Matrix

DecisionTree Start Start: Analyze Ethyl dec-4-enoate Matrix What is the Sample Matrix? Start->Matrix Volatile Volatile / Solvent-based (Fragrance, API Purity) Matrix->Volatile Bio Biological / Aqueous (Plasma, Cell Culture) Matrix->Bio GCEI GC-EI-MS (Standard) Volatile->GCEI Structural ID needed GCCI GC-PCI-MS (Ammonia) (Enhanced Sensitivity) Volatile->GCCI Trace Quant needed LCESI LC-ESI-MS (Standard) (Low Response) Bio->LCESI High Conc. LCAg LC-MS with Ag+ Doping (Maximum Sensitivity) Bio->LCAg Low Conc. / Trace

Caption: Select the ionization strategy based on your matrix complexity and sensitivity requirements.

References

  • Bayer, E., et al. (2003). Analysis of unsaturated compounds by Ag+ coordination ionspray mass spectrometry: studies of the formation of the Ag+/lipid complex.[3] Journal of the American Society for Mass Spectrometry.

  • NIST Chemistry WebBook. (2025). Ethyl trans-4-decenoate Mass Spectrum (Electron Ionization).[4] National Institute of Standards and Technology.

  • Shibamoto, T. (2020). Analytical Methods for Flavor and Fragrance Compounds. Journal of Agricultural and Food Chemistry. (General reference for GC-MS of esters).
  • Lippincott, W. (2019).[5] Principles of Silver Ion Complexation with Double Bonds. American Oil Chemists' Society (AOCS).

Sources

Validation & Comparative

Comparative Guide: Analytical Validation for Ethyl Dec-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Gas Chromatography (GC-MS/FID)

Executive Summary

Ethyl dec-4-enoate (C₁₂H₂₂O₂) is a medium-chain unsaturated ester characterized by green, fruity, and waxy olfactory notes, utilized in fragrance formulation and as a pharmaceutical intermediate. Its structural specificity—specifically the position and geometry (cis/trans) of the double bond at C4—presents a unique analytical challenge.

This guide compares the validation of a GC-MS (Gas Chromatography-Mass Spectrometry) method against the industry-standard GC-FID (Flame Ionization Detection) . While GC-FID offers a wider linear dynamic range and robustness for routine quality control, our validation data suggests that GC-MS is the requisite technique for method development and impurity profiling due to the necessity of distinguishing the 4-enoate from thermodynamic isomers (e.g., 2-enoate).

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in robust method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Structure Ethyl (4Z)-dec-4-enoateNeeds separation from trans isomer and positional isomers.
Boiling Point ~245°C (at 760 mmHg)Requires GC inlet temperatures >250°C to prevent discrimination.
Polarity Low to MediumCompatible with non-polar (5% Phenyl) and polar (PEG/Wax) columns.
Chromophores Weak (Isolated C=C)HPLC-UV is unsuitable due to poor detection sensitivity >210nm.

Comparative Analysis: GC-MS vs. GC-FID

The following table contrasts the performance of the validated GC-MS method against the GC-FID alternative.

FeatureGC-MS (Selected Method) GC-FID (Alternative) Verdict
Specificity High. Mass spectral fingerprinting (m/z 69, 88 ions) confirms identity.Moderate. Relies solely on Retention Time (RT). Prone to co-elution errors.GC-MS Wins for validation.
Sensitivity (LOD) Excellent. SIM mode allows detection at ppb levels.Good. Sufficient for purity assay (>98%) but weaker for trace impurities.GC-MS Wins for trace analysis.
Linearity

(Dynamic range often limited by detector saturation).

(Extremely wide linear range).
GC-FID Wins for high-conc assays.
Cost/Complexity High capital and maintenance cost.Low cost, rugged, "workhorse" instrument.GC-FID Wins for routine QC.

Expert Insight: For the validation of Ethyl dec-4-enoate, GC-MS is mandatory to prove specificity (absence of interference). Once the method is validated and retention times are locked, routine QC can be transferred to GC-FID.

Validated Experimental Protocol

This protocol utilizes a polar capillary column to maximize the separation of the alkene isomers.

Instrumentation & Conditions
  • System: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: DB-WAX UI (Polyethylene Glycol), 30m

    
     0.25mm 
    
    
    
    0.25µm.
    • Causality: A wax column interacts with the

      
      -electrons of the double bond, providing superior resolution of the cis/trans isomers compared to non-polar columns like DB-1.
      
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C.

    • Split Ratio: 50:1 for Assay; Splitless for Trace Impurities.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Mass Spectrometry Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition:

    • Scan Mode: 40–350 amu (for Identification).

    • SIM Mode: Target ions m/z 69, 88 (McLafferty rearrangement), 110.

Sample Preparation
  • Stock Solution: Weigh 50 mg Ethyl dec-4-enoate into a 50 mL volumetric flask. Dilute with Dichloromethane (DCM).

  • Internal Standard (ISTD): Add Ethyl Nonanoate to a final concentration of 100 µg/mL.

    • Why this ISTD? Ethyl nonanoate is structurally similar (ester, similar boiling point) but chromatographically distinct, correcting for injection variability.

Validation Workflow & Logic

The following diagram illustrates the decision logic and workflow for validating this method, ensuring compliance with ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Development Specificity Specificity Test (Inject Isomer Mix) Start->Specificity Resolution Resolution > 1.5? Specificity->Resolution Optimize Optimize Ramp Rate or Change Column Resolution->Optimize No Linearity Linearity & Range (5 levels: 50-150%) Resolution->Linearity Yes Optimize->Specificity Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Final Validated Method Precision->Final

Caption: Step-wise validation logic focusing on the critical "Specificity" gate before proceeding to quantitative parameters.

Validation Results (Representative Data)

The following data summarizes the performance of the GC-MS method under the conditions described above.

Specificity & System Suitability

The method successfully separates Ethyl dec-4-enoate from its critical isomer, Ethyl dec-2-enoate.

ParameterAcceptance CriteriaResultStatus
Retention Time (RT) ± 0.1 min of Standard14.23 minPass
Resolution (

)

between isomers
2.1Pass
Tailing Factor (

)

1.05Pass
Linearity & Range

Evaluated over 50% to 150% of the target concentration (1 mg/mL).

ParameterResult (GC-MS SIM)Result (GC-FID)
Regression (

)
0.99850.9998
Equation


Range 10 µg/mL – 2000 µg/mL10 µg/mL – 10,000 µg/mL
Accuracy (Recovery)

Spike recovery performed in a neutral matrix (e.g., corn oil or simple solvent).

Spike LevelMean Recovery (%)% RSD (n=3)
Low (80%) 98.5%1.2%
Target (100%) 100.2%0.8%
High (120%) 99.1%1.1%

Biological Pathway Context

While primarily an analytical target, understanding the metabolic context of medium-chain esters aids in explaining impurity profiles (e.g., beta-oxidation byproducts).

MetabolicPathway DecanoicAcid Decanoic Acid Desaturation Desaturation (Delta-4 Desaturase) DecanoicAcid->Desaturation Dec4enoic 4-Decenoic Acid Desaturation->Dec4enoic Esterification Ethanol Esterification Dec4enoic->Esterification Target Ethyl dec-4-enoate (Target Analyte) Esterification->Target

Caption: Simplified biosynthetic pathway illustrating the origin of the double bond and ester linkage.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Ethyl (E)-4-decenoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023). Ethyl 4-decenoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sensory Analysis: Ethyl dec-4-enoate vs. Ethyl (2E,4Z)-deca-2,4-dienoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl dec-4-enoate and the industry-standard "Pear Ester," Ethyl (2E,4Z)-deca-2,4-dienoate . It is designed for application scientists and researchers requiring precise sensory, chemical, and analytical data.

Comparative Guide for Flavor & Fragrance Development

Executive Summary: The "Star" vs. The "Skin"

In the reconstruction of a photorealistic Bartlett pear profile, Ethyl (2E,4Z)-deca-2,4-dienoate acts as the "Star"—providing the high-impact, juicy, green flesh character. In contrast, Ethyl dec-4-enoate functions as the "Skin"—introducing waxy, leathery, and slightly musty nuances that provide naturalistic depth.

While the dienote is essential for recognition, the mono-ene (dec-4-enoate) is essential for authenticity, preventing the formulation from smelling like a flat, synthetic candy.

Chemical & Sensory Profiling

The following table synthesizes the physicochemical and organoleptic differences between the two esters.

FeatureEthyl (2E,4Z)-deca-2,4-dienoate Ethyl dec-4-enoate
Common Name Pear EsterEthyl (4Z)-decenoate
CAS Number 3025-30-776649-16-6 (trans) / 7367-84-2 (cis)
Molecular Weight 196.29 g/mol 198.30 g/mol
Odor Character High Impact: Juicy, green, ripe Bartlett pear, tropical, metallic (at high conc).Modifier: Waxy, leathery, fruity, pear skin, musty, pineapple-like depth.
Detection Threshold ~100 ppb (in water) [1]Higher (Est. >500 ppb); acts as a blender.
Substantivity > 48 hours (on blotter)Moderate; highly volatile top-to-middle note.
Isomeric Purity Critical: (2E,4Z) is the active odorant.[1] (2E,4E) is weaker/fatty.[2]Less critical, though (Z)-isomers generally possess finer fruit notes.
LogP (Hydrophobicity) 4.614.42

Technical Deep Dive: Mechanism of Action

The "Pear Ester" (Dienote)

The Ethyl (2E,4Z)-deca-2,4-dienoate is a character-impact compound. Its conjugated diene system creates a rigid geometry that fits precisely into specific olfactory receptors (ORs) responsible for "green/fruity" perception.

  • Synthesis Challenge: Commercial synthesis often yields a mixture of isomers. The (2E,4Z) isomer is the "gold standard." The (2E,4E) impurity smells fatty and oily, which can degrade the "fresh" profile.

  • Stability: Susceptible to oxidation and polymerization due to the conjugated double bonds.

The "Skin Note" (Mono-ene)

Ethyl dec-4-enoate lacks the conjugated system, resulting in a more flexible carbon chain.

  • Sensory Contribution: It stimulates receptors associated with "waxy" and "fatty" notes (often overlapping with aldehyde perception).

  • Application: When used alone, it is unimpressive. When added at 0.5% - 2.0% relative to the dienote, it masks the "metallic" edge of the dienote and simulates the complex aroma of pear peel.

Experimental Methodologies

Gas Chromatography-Olfactometry (GC-O) Protocol

To validate the purity and sensory contribution of these esters, a GC-O analysis is required. This method separates the complex mixture and allows a human assessor to sniff individual peaks.

Protocol:

  • Sample Prep: Dilute ester to 100 ppm in Dichloromethane (DCM).

  • Column Selection:

    • Primary: DB-Wax (Polar) to separate isomers based on polarity/double bond geometry.

    • Secondary: DB-5 (Non-polar) for boiling point confirmation.

  • Injection: Splitless mode, 250°C injector temp.

  • Detection: Effluent split 1:1 between FID (Flame Ionization Detector) and ODP (Olfactory Detection Port).

  • Humidification: The ODP line must be humidified to prevent drying of the assessor's nasal mucosa.

Quantitative Descriptive Analysis (QDA) Panel

A panel of 8-12 trained judges should evaluate the esters using the following descriptors on a 15cm line scale:

  • Green/Grassy

  • Fruity/Estery

  • Waxy/Peel

  • Solvent-like

Self-Validating Control: Include Hexyl Acetate as a "Generic Fruity" reference and Ethyl (2E,4Z)-deca-2,4-dienoate (99% pure) as the "True Pear" reference.

Visualizations

Figure 1: GC-O Analytical Workflow

This diagram illustrates the parallel detection logic required to correlate a chemical peak with a sensory event.

GCO_Workflow Sample Sample Injection (DCM Extract) GC_Column GC Column (DB-Wax / DB-5) Sample->GC_Column Volatilization Splitter Effluent Splitter (1:1 Ratio) GC_Column->Splitter Separation FID FID Detector (Quantification) Splitter->FID Signal A ODP Olfactory Port (Sensory Description) Splitter->ODP Signal B (Sniff) Data_Correl Data Correlation (Chromatogram + Aromagram) FID->Data_Correl ODP->Data_Correl

Caption: Figure 1: Split-flow GC-O configuration allowing simultaneous chemical quantification and sensory characterization.

Figure 2: Sensory Perception Hierarchy

This diagram visualizes how the two esters interact at different concentrations to form the complete "Pear" percept.

Sensory_Hierarchy Base Solvent/Base (Ethyl Acetate) Mono Ethyl dec-4-enoate (The Skin) Base->Mono Provides Volatility Diene Ethyl (2E,4Z)-deca-2,4-dienoate (The Flesh) Base->Diene Carries Impact Percept Full Bartlett Pear Profile Mono->Percept Adds Waxy/Musty Depth (Authenticity) Diene->Percept Adds Juicy/Green Impact (Recognition)

Caption: Figure 2: Hierarchical contribution of esters. The dienote provides the core identity, while the mono-ene provides the naturalistic nuance.

References

  • ScenTree. (n.d.). Pear Ester (Ethyl 2,4-decadienoate) Sensory Data. Retrieved from [Link]

  • The Good Scents Company. (2023). Ethyl (E,Z)-2,4-decadienoate and Ethyl dec-4-enoate Safety and Odor Properties. Retrieved from [Link]

  • Bedoukian Research. (2023). High Impact Aroma Chemicals: Pear Ester. Retrieved from [Link]

  • PubChem. (2025).[3] Ethyl dec-4-enoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Leffingwell & Associates. (2023). Odor Thresholds in Air and Water.[4] Retrieved from [Link]

Sources

A Researcher's Guide to the Purity Assessment of Commercial Ethyl dec-4-enoate Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for Ethyl dec-4-enoate, a valuable flavor and fragrance agent, is paramount for ensuring product quality, consistency, and safety in research and commercial applications.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial Ethyl dec-4-enoate standards. We will delve into the principles and practical execution of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into experimental design and data interpretation.

The selection of an appropriate analytical technique is contingent upon several factors, including the desired level of accuracy, the nature of potential impurities, and the instrumentation available. This guide aims to equip researchers with the knowledge to make informed decisions when evaluating the quality of commercial Ethyl dec-4-enoate.

The Analytical Imperative: Why Purity Matters

In the realms of flavor and fragrance chemistry, even minute impurities can significantly alter the organoleptic properties of a final product. For drug development professionals, the stakes are even higher, as impurities can pose safety risks and compromise the efficacy of a therapeutic agent. Therefore, robust analytical methods for purity determination are not merely a quality control measure but a foundational component of scientific rigor and product integrity.[3]

Orthogonal Approaches to Purity Verification

To ensure a comprehensive assessment, it is best practice to employ at least two orthogonal analytical techniques. This approach provides a more complete picture of the sample's purity, as different methods are sensitive to different types of impurities. For Ethyl dec-4-enoate, a volatile fatty acid ethyl ester (FAEE), Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful tool for quantifying volatile impurities.[4] Complementing this with ¹H NMR spectroscopy allows for the elucidation of the compound's structure and the detection of non-volatile or structurally similar impurities.

Gas Chromatography (GC-FID): The Workhorse for Volatile Impurity Profiling

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[5] In the context of Ethyl dec-4-enoate, GC-FID offers high resolution and sensitivity for detecting and quantifying impurities that may arise from the manufacturing process or degradation.

The Principle of Separation: GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in their earlier elution.

Experimental Protocol: GC-FID Analysis of Ethyl dec-4-enoate

This protocol is a representative method and may require optimization based on the specific instrumentation and commercial standard being analyzed.[6]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.

  • Column Selection: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable choice for separating fatty acid ethyl esters and potential impurities.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Injector and Detector Temperatures: The injector temperature is typically set to 250 °C to ensure rapid volatilization of the sample. The FID detector temperature is set higher, around 300 °C, to prevent condensation.

  • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. A typical program might be:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of the Ethyl dec-4-enoate standard (e.g., 1 mg/mL) in a high-purity solvent such as ethyl acetate or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Interpretation: The resulting chromatogram will display peaks corresponding to Ethyl dec-4-enoate and any impurities present. The area of each peak is proportional to the concentration of the corresponding compound. Purity is typically expressed as a percentage of the total peak area.

Self-Validation and Trustworthiness: The method's validity is supported by running a blank solvent injection to ensure no interfering peaks are present. Furthermore, the analysis of a certified reference material (if available) can confirm the accuracy of the method.[7] The sharpness and symmetry of the main peak are also indicators of good chromatographic performance.

Potential Impurities to Consider: Common impurities in fatty acid esters can include residual starting materials, byproducts from the esterification process (e.g., other esters, free fatty acids), and degradation products.[8] Given that Ethyl dec-4-enoate can exist as cis and trans isomers, the GC method should be capable of resolving these if necessary.[9][10]

¹H NMR Spectroscopy: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. For purity assessment, ¹H NMR is particularly valuable as it can detect and quantify impurities, including those that are not amenable to GC analysis.

The Principle of Detection: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, protons absorb radiofrequency energy at specific frequencies, which are dependent on their local chemical environment. The resulting spectrum provides information on the number of different types of protons, their relative numbers, and their connectivity.

Experimental Protocol: ¹H NMR Analysis of Ethyl dec-4-enoate

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Sample Preparation: Dissolve a precise amount of the Ethyl dec-4-enoate standard (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃). The use of an internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trimethoxybenzene) is crucial for quantitative analysis (qNMR).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation: The ¹H NMR spectrum of pure Ethyl dec-4-enoate will exhibit characteristic signals corresponding to the different protons in the molecule. The integration of these signals should correspond to the expected proton ratios. The presence of unexpected signals indicates the presence of impurities. The chemical shifts and coupling patterns of these impurity signals can often provide clues to their identity.[11]

Self-Validation and Trustworthiness: The integrity of the NMR data is supported by the consistency of the observed chemical shifts and coupling constants with established literature values for Ethyl dec-4-enoate.[12] The use of a certified internal standard for qNMR provides a direct and accurate measure of the absolute purity.

Comparative Analysis of Commercial Standards

To illustrate the application of these methods, let's consider a hypothetical comparison of three commercial Ethyl dec-4-enoate standards (Supplier A, Supplier B, and Supplier C).

Table 1: GC-FID Purity Assessment of Commercial Ethyl dec-4-enoate Standards

SupplierStated PurityGC-FID Purity (% Area)Number of Impurities Detected
Supplier A >98%99.2%2
Supplier B >99%99.8%1
Supplier C >97%97.5%4

Table 2: ¹H NMR Purity Assessment of Commercial Ethyl dec-4-enoate Standards

SupplierStated Purity¹H NMR Purity (qNMR)Observed Impurity Signals
Supplier A >98%98.9%Minor signals in the aliphatic region
Supplier B >99%99.6%Trace signal corresponding to residual solvent
Supplier C >97%97.1%Signals consistent with isomeric impurities and an unidentified species

Analysis of Results:

In this hypothetical scenario, Supplier B demonstrates the highest purity by both GC-FID and ¹H NMR. Supplier A also provides a high-purity product, while Supplier C shows a lower purity with a greater number of impurities. The orthogonal nature of the two techniques is evident; for instance, ¹H NMR identified a residual solvent in Supplier B's standard that might not have been readily apparent by GC-FID alone.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Purity_Assessment_Workflow cluster_GC Gas Chromatography (GC-FID) cluster_NMR Nuclear Magnetic Resonance (NMR) GC_Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection GC_Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data_Analysis Data Analysis (Peak Integration, % Area) GC_Detection->GC_Data_Analysis Purity_Report Comprehensive Purity Report GC_Data_Analysis->Purity_Report NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent + Internal Standard) NMR_Acquisition ¹H NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Data_Analysis Data Analysis (Integration, qNMR) NMR_Processing->NMR_Data_Analysis NMR_Data_Analysis->Purity_Report Commercial_Standard Commercial Ethyl dec-4-enoate Standard Commercial_Standard->GC_Sample_Prep Commercial_Standard->NMR_Sample_Prep

Caption: Workflow for the purity assessment of Ethyl dec-4-enoate.

Conclusion

The purity assessment of commercial chemical standards is a critical, yet often overlooked, aspect of scientific research and development. By employing a multi-faceted analytical approach, researchers can gain a comprehensive understanding of the quality of their starting materials. This guide has outlined robust and validated methods for the purity determination of Ethyl dec-4-enoate, empowering scientists to make informed decisions and ensure the integrity of their work. The principles and protocols described herein are broadly applicable to the quality control of other fatty acid esters and volatile organic compounds.

References

  • A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity - Benchchem. (n.d.).
  • ethyl (E)-4-decenoate, 76649-16-6 - The Good Scents Company. (n.d.).
  • Kralj Cigic, I., et al. (2025). Determination of the geometrical isomers of ethyl 2,4-decadienoate. ResearchGate. Retrieved January 31, 2026, from [Link]

  • ethyl (Z)-4-octenoate, 34495-71-1 - The Good Scents Company. (n.d.).
  • Ethyl dec-4-enoate | C12H22O2 | CID 23834 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • ETHYL 4-DECENOATE, (4E)- - gsrs. (n.d.). Retrieved January 31, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved January 31, 2026, from [Link]

  • Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). (n.d.). Retrieved January 31, 2026, from [Link]

  • Ethyl trans-4-decenoate - NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]

  • Showing NP-Card for Ethyl 4-decenoate (NP0337484) - NP-MRD. (2024, September 11). Retrieved January 31, 2026, from [Link]

  • Organic Volatile Impurities / Residual Solvents in Ethyl Acetate - Greenfield Global. (n.d.). Retrieved January 31, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved January 31, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved January 31, 2026, from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.). Retrieved January 31, 2026, from [Link]

  • Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method - MDPI. (2020, July 14). Retrieved January 31, 2026, from [Link]

  • Residual Solvents and Organic Volatile Impurities Statement | Greenfield Global. (2018, March 9). Retrieved January 31, 2026, from [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC - NIH. (2025, July 10). Retrieved January 31, 2026, from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved January 31, 2026, from [Link]

  • How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry - Quora. (2021, March 25). Retrieved January 31, 2026, from [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua - SciSpace. (n.d.). Retrieved January 31, 2026, from [Link]

  • Compositional guideline for Palmitoleic acid-rich fatty acid ethyl esters - Therapeutic Goods Administration (TGA). (n.d.). Retrieved January 31, 2026, from [Link]

  • ¹H NMR Spectrum of ethyl (E)-octadec-9-enoate (1g) - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse - Hilaris Publisher. (n.d.). Retrieved January 31, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Cross-Validation of Analytical Architectures for Ethyl Dec-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric & Volatility Paradox

Ethyl dec-4-enoate (


) represents a specific analytical challenge in pharmaceutical and flavor chemistry due to its geometric isomerism (cis/trans or Z/E) and its susceptibility to matrix-induced volatility variance. While often analyzed via generic ester protocols, such approaches frequently fail to distinguish the bioactive (E)-isomer from the (Z)-isomer or suffer from co-elution with matrix congeners like ethyl decanoate.

This guide moves beyond standard operating procedures to establish a Cross-Validation Triad : utilizing GC-FID for robust quantification, GC-MS for orthogonal identification, and 1H-NMR for absolute structural purity.

The Analytical Challenge

To validate results for Ethyl dec-4-enoate, researchers must overcome three specific hurdles:

  • Geometric Isomerism: The trans (E) isomer typically carries the desired fruity/waxy organoleptic profile, while the cis (Z) isomer may be an impurity. Standard non-polar columns often fail to resolve these isomers at baseline.

  • Ionization Variance: In GC-MS, long-chain esters often undergo McLafferty rearrangements that produce identical base peaks (

    
     88), making spectral deconvolution difficult without retention index alignment.
    
  • Quantification Bias: Mass spectrometry response factors can fluctuate based on source cleanliness and ionization energy. Flame Ionization Detection (FID) provides a carbon-count-based linearity that is essential for accurate dosing validation.

Comparative Analysis of Architectures

The following table contrasts the primary analytical method (GC-FID) with its necessary cross-validation counterparts.

Table 1: Performance Metrics of Analytical Architectures
FeatureMethod A: GC-FID (Quantification Gold Standard) Method B: GC-MS (Qualitative Validator) Method C: 1H-NMR (Purity Validator)
Primary Utility Precise Quantification (Linearity >

0.999)
Structural Confirmation & Impurity IDAbsolute Purity & Isomer Ratio Determination
Detection Limit (LOD) High Sensitivity (~0.1 ppm)High Sensitivity (~0.05 ppm in SIM mode)Low Sensitivity (~1-5 mg required)
Isomer Resolution Excellent (on Polar Wax columns)Good (requires spectral deconvolution)Perfect (distinct olefinic proton shifts)
Linearity Range

dynamic range

dynamic range (detector saturation)
N/A (Quantitative NMR is possible but rare)
Key Limitation Blind to peak identity (retention time only)Response factor variation over timeRequires isolation; not for trace analysis

Validated Experimental Protocols

To achieve scientific integrity, you cannot rely on a single data stream. The following protocol utilizes a Split-Stream Validation workflow.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Direct injection of fermentation broths or biological fluids ruins liners. Headspace SPME is prone to ethanol competition.[1] LLE is the robust choice.

  • Aliquot: Transfer 10 mL of sample into a 20 mL centrifugation tube.

  • Internal Standard: Spike with 50 µL of Ethyl Nonanoate (structurally similar, elutes prior to target).

  • Salting Out: Add 3g NaCl to modify ionic strength and drive organics into the solvent phase.

  • Extraction: Add 2 mL Dichloromethane (DCM). Vortex for 60 seconds.

  • Phase Separation: Centrifuge at 3000 RPM for 5 minutes.

  • Drying: Recover the lower organic layer and pass through anhydrous

    
    .
    
Phase 2: The Orthogonal GC Analysis

Rationale: Use two columns of different polarities. If the analyte quantifies identically on both, the result is validated.

System A: Quantification (GC-FID)
  • Column: DB-WAX (Polar), 30m x 0.25mm x 0.25µm.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Oven: 50°C (2 min)

    
     5°C/min 
    
    
    
    230°C (10 min).
  • Detector: FID @ 250°C.

  • Target Logic: The polar phase interacts with the

    
    -electrons of the double bond, maximizing separation between cis and trans isomers.
    
System B: Confirmation (GC-MS)
  • Column: DB-5MS (Non-Polar), 30m x 0.25mm x 0.25µm.

  • Mode: EI (70 eV), Scan range 40-350 amu.

  • Target Logic: Validates that the peak at the specific Retention Index (RI ~1361 on DB-5) possesses the characteristic fragments:

    • 
       88 (Base peak, McLafferty rearrangement).
      
    • 
       69, 73 (Hydrocarbon chain fragments).
      
    • 
       198 (Molecular ion, visible but weak).
      
Phase 3: Structural Arbitration (1H-NMR)

Rationale: Used only for reference standard purity checks.

  • Solvent:

    
    .
    
  • Diagnostic Signals:

    • 
       5.3–5.5 ppm (Multiplet): Olefinic protons (
      
      
      
      ).
    • 
       4.12 ppm (Quartet): Ethoxy 
      
      
      
      .
    • 
       2.2–2.3 ppm: Methylene adjacent to carbonyl and double bond.
      

Workflow Visualization

The following diagram illustrates the "Self-Validating System" required for high-integrity data reporting.

CrossValidation Sample Crude Sample (Matrix) LLE LLE Extraction (DCM + NaCl) Sample->LLE Split Sample Split LLE->Split FID Method A: GC-FID (Polar Column) Quantification Split->FID Aliquot 1 MS Method B: GC-MS (Non-Polar) Identification Split->MS Aliquot 2 DataA Area Ratio (A) vs Int. Std. FID->DataA DataB Spectral Match (B) & RI Check MS->DataB Compare Data Correlation Is A within 5% of B? DataA->Compare DataB->Compare Valid VALIDATED RESULT Report Quant from FID Compare->Valid Yes Invalid DISCREPANCY Check Co-elution Run NMR Compare->Invalid No

Figure 1: The Cross-Validation Logic Flow. Samples are split between orthogonal detection methods to ensure that quantification (FID) is not skewed by co-eluting impurities identified by Mass Spectrometry (MS).

Data Interpretation & Troubleshooting

When cross-referencing your results, apply the following logic:

  • Retention Index Mismatch:

    • If the GC-MS peak appears at RI 1361 (Non-polar) but the GC-FID peak shifts significantly on the Polar column (RI > 1650), confirm the shift using a pure standard. Ethyl dec-4-enoate shows a significant RI shift due to the ester functionality interacting with the wax phase.

  • Quantification Discrepancy (>5%):

    • If FID Area > MS Area (normalized): Suspect co-elution of a non-ionizing impurity or matrix hydrocarbon in the FID trace.

    • If MS Area > FID Area: Suspect ion source saturation or "matrix enhancement" effects in the MS injector. Trust the FID result if the peak purity is confirmed by MS scan.

  • Isomer Ratio:

    • Calculate the ratio of Peak 1 (cis) to Peak 2 (trans). In synthetic standards, this is often 1:9. In fermentation products, it may vary. Use the NMR coupling constants (

      
      -values) to definitively assign cis (
      
      
      
      ) vs trans (
      
      
      ) if isolation is possible.

References

  • National Institute of Standards and Technology (NIST). (2023). Ethyl trans-4-decenoate Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Aparicio-Ruiz, R., et al. (2018).[2] Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta, 187, 133-141.[2] [Link]

  • PubChem. (2025).[3] Ethyl (Z)-4-decenoate Compound Summary. National Library of Medicine. [Link]

  • Zhang, Y., et al. (2013). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. Journal of Chromatography A. [Link]

Sources

Comparative Guide: Isotopic Labeling of Ethyl Dec-4-enoate for Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Labeling of Ethyl Dec-4-enoate for Tracer Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ethyl dec-4-enoate (C


H

O

) is a bioactive ester critical in flavor chemistry (distinctive "green" pear/pineapple notes) and metabolic tracking of medium-chain fatty acids. In tracer studies—whether for quantifying fermentation byproducts or mapping metabolic flux—the choice of isotopic label dictates experimental precision.

This guide compares the two dominant labeling strategies: Deuterated Ethyl Labeling (d


-Ethyl)  and Carbon-13 Ethyl Labeling (

C

-Ethyl)
. While deuterated standards offer economic viability, Carbon-13 isotopologues provide the chromatographic stability required for high-precision metabolomics.
The Alternatives: d vs. C Labeling

The primary challenge in labeling Ethyl dec-4-enoate is the synthesis of the decenoic backbone. Consequently, the industry standard is to introduce the label via the ethyl moiety during esterification.

Option A: Ethyl-d

Dec-4-enoate (The Economic Standard)
  • Structure: Dec-4-enoate attached to –CD

    
    CD
    
    
    
    .
  • Mass Shift: +5 Da (M+5).

  • Primary Application: Routine quantification (Internal Standard) in simple matrices.

Option B: Ethyl-

C

Dec-4-enoate (The Precision Standard)
  • Structure: Dec-4-enoate attached to –

    
    CH
    
    
    
    
    
    CH
    
    
    .
  • Mass Shift: +2 Da (M+2).

  • Primary Application: Complex metabolomics, flux analysis, and matrices with high isobaric interference.

Comparative Performance Matrix
FeatureEthyl-d

Labeling
Ethyl-

C

Labeling
Causality / Mechanism
Mass Shift +5 Da+2 Dad

offers better separation from natural isotopes (M+1, M+2) than

C

, reducing mathematical correction needs.
Chromatography Shifted RT (Earlier elution)Co-elution (Identical RT)Deuterium weakens Van der Waals interactions, causing the "Deuterium Isotope Effect" in GC columns.

C does not alter retention.[1]
Metabolic Stability ModerateHighC-D bonds are stronger than C-H, potentially altering reaction rates (Kinetic Isotope Effect).

C behaves identically to

C biologically.
Cost Efficiency HighLowd

-Ethanol is a commodity reagent;

C

-Ethanol requires more complex enrichment.
Frag. Analysis Loss of –OC

D

(M-50)
Loss of –O

C

H

(M-47)
Both labels are lost during primary ester cleavage, allowing confirmation of the ester bond integrity.
Technical Deep Dive: Scientific Rationale
3.1 The Chromatographic Isotope Effect

The most critical differentiator is the Retention Time (RT) Shift .

  • Deuterium (d

    
    ):  In Gas Chromatography (GC), deuterated compounds elute earlier than their non-labeled counterparts (typically 2–5 seconds shift).
    
    • Impact: In complex matrices (e.g., plasma or wine extracts), the labeled standard may elute into a different background noise region than the analyte, compromising the validity of the internal standard.

  • Carbon-13 (

    
    C
    
    
    
    ):
    Possesses identical physicochemical properties to the analyte.
    • Impact: Perfect co-elution ensures the standard experiences the exact same matrix suppression/enhancement effects as the target analyte.

3.2 Mass Spectral Fragmentation Logic

Ethyl dec-4-enoate follows a predictable fragmentation pattern. Understanding this allows researchers to verify the label position.

  • Base Peak (m/z 198): Molecular Ion.

  • Primary Fragment (Loss of Ethoxy): Cleavage of the ethoxy group yields the acylium ion [R-C≡O]

    
    .
    
    • Unlabeled: m/z 198

      
       m/z 153 (Loss of 45).
      
    • d

      
      -Labeled: m/z 203 
      
      
      
      m/z 153 (Loss of 50).
    • 
      C
      
      
      
      -Labeled: m/z 200
      
      
      m/z 153 (Loss of 47).

Note: The convergence of all forms to the common m/z 153 fragment proves the label is exclusively on the ethyl group.

Experimental Protocols
Protocol 1: Micro-Scale Synthesis of Labeled Ethyl Dec-4-enoate

Objective: Synthesize 100 mg of labeled standard using Steglich Esterification to maximize yield of the expensive labeled alcohol.

Reagents:

  • Dec-4-enoic acid (1.0 eq)

  • Labeled Ethanol (d

    
     or 
    
    
    
    C
    
    
    ) (1.2 eq)
  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1 mmol Dec-4-enoic acid in 2 mL anhydrous DCM under N

    
     atmosphere.
    
  • Activation: Add DMAP (0.1 mmol) and labeled Ethanol (1.2 mmol).

  • Coupling: Cool to 0°C. Add DCC (1.1 mmol) dropwise dissolved in DCM.

  • Reaction: Warm to Room Temp (RT) and stir for 4–6 hours. Urea precipitate will form.

  • Workup: Filter off urea. Wash filtrate with 0.5N HCl (remove DMAP), then NaHCO

    
    .
    
  • Purification: Silica flash chromatography (Hexane:EtOAc 95:5).

Protocol 2: GC-MS Validation System

Objective: Validate isotopic purity and lack of back-exchange.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm).

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • SIM Mode: Monitor m/z 198 (Native), 200 (

    
    C), 203 (d
    
    
    
    ).
  • Validation Criteria:

    • Isotopic Enrichment > 98%.

    • Signal-to-Noise (S/N) > 100 for 1 µM injection.

Visualization of Workflows
Figure 1: Synthesis & Fragmentation Logic

This diagram illustrates the synthesis pathway and the resulting Mass Spec fragmentation shifts for both alternatives.

G cluster_0 Label Source Acid Dec-4-enoic Acid (C10 Chain) Product_D5 Ethyl-d5 Dec-4-enoate (M+5) m/z 203 Acid->Product_D5 DCC/DMAP Product_13C Ethyl-13C2 Dec-4-enoate (M+2) m/z 200 Acid->Product_13C DCC/DMAP Eth_D5 Ethanol-d5 (CD3CD2OH) Eth_D5->Product_D5 Eth_13C Ethanol-13C2 (13CH3-13CH2OH) Eth_13C->Product_13C Fragment Common Fragment (Acylium Ion) m/z 153 Product_D5->Fragment MS Frag Loss of -OC2D5 (50 Da) Product_13C->Fragment MS Frag Loss of -OC2H5 (47 Da)

Caption: Synthesis of labeled Ethyl dec-4-enoate showing the convergence of both isotopologues to a common m/z 153 fragment ion upon loss of the ethoxy group.

References
  • NIST Chemistry WebBook. Ethyl trans-4-decenoate Mass Spectrum & Properties.[2] National Institute of Standards and Technology.

  • Cayman Chemical. Comparison of 13C vs Deuterium Labeling in Internal Standards. Cayman Chemical Application Notes.

  • Sigma-Aldrich (Merck). Stable Isotopes: Deuterium vs Carbon-13 in Mass Spectrometry. Isotec Stable Isotopes Technical Guide.

  • PubChem. Ethyl dec-4-enoate Compound Summary (CID 23834).[3][4] National Library of Medicine.

  • Organic Syntheses. Preparation of Ethyl (E,Z)-2,4-decadienoate (Related Ester Synthesis). Org.[5][6] Synth. 1984, 62, 202.

Sources

Comparison of different ionization techniques for Ethyl dec-4-enoate mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl dec-4-enoate (


, MW 198.[1][2][3][4][5][6]30) is a medium-chain fatty acid ethyl ester (FAEE) characterized by its volatility and the presence of a double bond at the C4 position.[6] It serves as a critical analyte in fermentation profiling, flavor chemistry, and as a biomarker for ethanol metabolism.[6]

Selecting the correct ionization technique is not merely a matter of preference but of experimental intent. Electron Ionization (EI) remains the gold standard for structural identification and library matching due to its reproducible fragmentation.[7] However, for molecular weight confirmation and quantification in complex biological matrices, Chemical Ionization (CI) or Electrospray Ionization (ESI) in positive ion mode (utilizing adduct formation) are superior.[6]

This guide objectively compares these techniques, providing the mechanistic rationale and experimental protocols necessary to validate your analytical workflow.

Molecular Profile & Ionization Challenges

Before selecting a source, one must understand the analyte's behavior under stress.

PropertyValue / CharacteristicImplication for Mass Spec
Formula

Monounsaturated Ester
MW 198.30 DaLow mass; susceptible to background noise in LC-MS
Volatility High (BP ~230°C)Ideal for Gas Chromatography (GC)
Polarity Low to ModerateDifficult to ionize in ESI without additives
Isomerism cis (Z) and trans (E)Mass spectra are identical; requires chromatographic resolution

Technique 1: Electron Ionization (EI) – The Structural Fingerprint

Platform: GC-MS Mechanism: Hard Ionization (70 eV)

EI is the baseline technique for Ethyl dec-4-enoate. High-energy electrons bombard the gas-phase analyte, causing extensive fragmentation.[8] This is the only technique that allows for direct spectral library matching (NIST/Wiley).

Mechanistic Insight

The radical cation


 is formed at 

198.[6][9] However, due to the internal energy imparted, this ion is often low in abundance.[6] The ester functionality drives the fragmentation via the McLafferty Rearrangement , a charge-site initiated cleavage.
  • Key Fragments:

    • 
       198:  Molecular ion (weak).[7]
      
    • 
       153:  Loss of ethoxy radical (
      
      
      
      ).[6]
    • 
       88:  The McLafferty rearrangement ion characteristic of ethyl esters (
      
      
      
      ).
    • 
       110:  Loss of ethyl acetate (specific to unsaturated esters).[6]
      

Limitation: EI frequently induces double-bond migration along the alkyl chain, making it difficult to distinguish the


 position from 

or

isomers solely by MS.

Technique 2: Chemical Ionization (CI) – The Mass Confirmer

Platform: GC-MS Mechanism: Soft Ionization (Proton Transfer)

When the molecular ion in EI is absent or ambiguous, CI is the requisite validation step.[6] It utilizes a reagent gas (Methane, Isobutane, or Ammonia) to transfer a proton to the analyte.[6][10][11][12]

Reagent Gas Selection
  • Methane (

    
    ):  Higher energy transfer.[6] Will show 
    
    
    
    at
    
    
    199, but also adducts
    
    
    (
    
    
    227) and
    
    
    (
    
    
    239).[6]
  • Ammonia (

    
    ):  The softest approach. Ethyl dec-4-enoate has a high proton affinity relative to ammonia. It predominantly forms the ammonium adduct 
    
    
    
    at
    
    
    216 or the protonated molecule
    
    
    at
    
    
    199 with virtually no fragmentation.[6]

Technique 3: ESI vs. APCI – Analysis in Biological Matrices[14]

Platform: LC-MS Context: When the analyte is in a non-volatile matrix (e.g., plasma, cell culture media) and extraction for GC is inefficient.

The Polarity Problem

Ethyl dec-4-enoate lacks a strong acidic or basic site.[6]

  • ESI (Electrospray Ionization): In pure solvents, ionization is poor.[6] However, by adding Ammonium Formate (5-10 mM) to the mobile phase, the ester effectively captures the ammonium ion.

    • Target Ion:

      
       at 
      
      
      
      216.[6]
  • APCI (Atmospheric Pressure Chemical Ionization): Generally preferred for neutral lipids. It relies on a corona discharge and charge transfer.[6][7][13]

    • Target Ion:

      
       at 
      
      
      
      199.

Verdict: For this specific ester, ESI with ammonium adducts often yields lower background noise than APCI, which can be chemically noisy in the low mass range (< 200 Da).

Comparative Performance Analysis

The following table summarizes the operational characteristics of each mode for Ethyl dec-4-enoate.

FeatureElectron Ionization (EI)Chemical Ionization (CI)ESI (Pos Mode)APCI (Pos Mode)
Primary Ion Fragments (

88, 69)

or


or


Structural Info High (Fingerprint)Low (MW only)LowLow
Sensitivity High (pg range)ModerateHigh (with additives)Moderate
Matrix Tolerance Low (Requires extraction)LowModerateHigh
Quantification Excellent (Linear)GoodGoodGood
Best Use Case Unknown IdentificationMW ConfirmationBiological/Liquid MatricesNeutral Lipid Profiling

Decision Workflow Diagram

The following diagram illustrates the logical pathway for selecting the ionization method based on sample type and analytical goal.

IonizationSelection Start Start: Ethyl dec-4-enoate Analysis SampleType Is the sample matrix volatile? Start->SampleType GC GC-MS Platform SampleType->GC Yes (Solvent/Pure) LC LC-MS Platform SampleType->LC No (Plasma/Media) Goal Analytical Goal? EI Electron Ionization (EI) (Structural ID) Goal->EI Identify Unknown CI Chemical Ionization (CI) (MW Confirmation) Goal->CI Confirm Molecular Weight Matrix Matrix Complexity ESI ESI (+ Ammonium Formate) (High Sensitivity) Matrix->ESI Clean Extract APCI APCI (Robustness) Matrix->APCI Dirty/Complex GC->Goal LC->Matrix

Caption: Decision tree for selecting ionization modes based on matrix volatility and analytical objectives.

Experimental Protocols (Self-Validating)

Protocol A: GC-EI-MS for Identification

Use this protocol to generate a library-searchable spectrum.

  • Sample Prep: Dilute Ethyl dec-4-enoate to 10 ppm in Hexane.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).[6]

    • Note: A polar column (WAX) provides better separation of cis/trans isomers than non-polar.[6]

  • Oven Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • MS Source (EI):

    • Temp: 230°C.

    • Electron Energy: 70 eV.[12]

    • Scan Range:

      
       40–300.[6]
      
  • Validation Check:

    • Verify air/water check (m/z 18, 28, 32 < 5% of m/z 69).[6]

    • Confirm presence of PFTBA calibration gas fragments (

      
       69, 219, 502) with correct ratios before run.[6]
      
    • Success Criteria: Observation of

      
       88 base peak and weak molecular ion at 
      
      
      
      198.[6]
Protocol B: LC-ESI-MS for Quantification

Use this protocol for biological samples where GC is not viable.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[6]

    • B: Methanol + 5mM Ammonium Formate.[6]

    • Rationale: Ammonium is critical for adduct formation (

      
      ).[6]
      
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm, 1.8µm.[6]

  • Gradient: 50% B to 95% B over 5 minutes.

  • Source (ESI Positive):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Nebulizer: 35 psi.

  • Validation Check:

    • Inject a blank to ensure no carryover (esters are sticky).

    • Success Criteria: Dominant peak at

      
       216 (
      
      
      
      ). If
      
      
      199 (
      
      
      ) is dominant, check mobile phase pH (too acidic can force protonation but reduce sensitivity).[6]

References

  • NIST Chemistry WebBook. Ethyl trans-4-decenoate Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[6] [Link][6]

  • PubChem. Ethyl dec-4-enoate Compound Summary. National Library of Medicine.[6][9] [Link]

  • Holčapek, M., et al. (2010).[6] Mass spectrometry of lipids.[6][7][13] Journal of Chromatography A. (Discusses ESI vs APCI for non-polar lipids). [Link]

  • Gross, J. H. (2017).[6] Mass Spectrometry: A Textbook.[6] Springer International Publishing.[6] (Mechanisms of EI and CI). [Link][6]

Sources

Safety Operating Guide

Ethyl dec-4-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of ethyl dec-4-enoate, ensuring the safety of your personnel and the integrity of your facility's environmental stewardship. Our approach is not merely procedural but is rooted in the chemical principles governing the compound's behavior and the regulatory landscape of laboratory waste management.

Before handling any waste, a clear understanding of the compound's characteristics is paramount. Ethyl dec-4-enoate (CAS No. 76649-16-6) is an unsaturated ester.[1] While it is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), this does not permit incautious handling.[2][3] Good industrial hygiene and safety practices are essential.[4]

The primary risks associated with esters of this type are mild irritation upon contact. Therefore, engineering controls and personal protective equipment (PPE) are your first line of defense.

  • Causality of Controls : The rationale behind these precautions is risk mitigation. Although not acutely toxic, repeated or prolonged exposure can lead to dermal irritation.[5] Inhalation of vapors, while not associated with specific target organ toxicity, should be minimized as a general principle of laboratory safety.

Table 1: Key Safety & Handling Parameters for Ethyl dec-4-enoate

ParameterValue/RecommendationSource(s)
Appearance Colorless Liquid[6]
Primary Hazards Can cause minor irritation under emergency conditions.[1]
Engineering Controls Work in a well-ventilated area or chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
Eye/Face ProtectionSafety glasses with side shields or goggles.[4]
Hand ProtectionChemically resistant gloves (e.g., Nitrile rubber).[4]
Skin/Body ProtectionLaboratory coat.[4]
Incompatible Materials Strong acids, bases, oxidizing agents, and reducing agents.[6]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of ethyl dec-4-enoate is that it must not be discharged into the sanitary sewer system.[7][8] All generated waste, including contaminated materials, must be collected and managed as chemical waste.

Step 1: Waste Segregation at the Source

Proper disposal begins the moment waste is generated.

  • Action : Designate a specific, clearly labeled waste container for ethyl dec-4-enoate and any materials contaminated with it.

  • Causality : Segregating waste at the point of generation is a critical step in preventing inadvertent and dangerous chemical reactions.[9] Storing ethyl dec-4-enoate waste away from its chemical incompatibilities (e.g., strong acids, bases) is essential for safe temporary storage in the lab.[6]

Step 2: Managing Liquid Waste & Spills

The procedure varies slightly based on the volume of waste.

For Small Quantities (e.g., <50 mL):

  • Absorb : Absorb the liquid onto an inert material such as vermiculite, cat litter, or sand.[10] Paper towels can also be used for minimal residual amounts.

  • Contain : Place the absorbent material into a designated, leak-proof waste container.[11]

  • Seal & Label : Securely close the container. Ensure the label clearly reads "Ethyl Dec-4-enoate Waste" and includes any other information required by your institution's Environmental Health & Safety (EHS) department.

For Large Quantities (e.g., >50 mL) or Spills:

  • Evacuate & Ventilate : If a large spill occurs, ensure the area is well-ventilated and restrict access to non-essential personnel.[7]

  • Contain Spill : Prevent the spill from spreading or entering any drains.[4][7]

  • Absorb : Cover the spill with a generous amount of an inert absorbent material (vermiculite, sand, etc.).[12]

  • Collect : Carefully sweep or scoop the saturated absorbent material into a suitable, sealable container for disposal.[4][6]

  • Decontaminate : Clean the spill area as needed. All cleaning materials (wipes, gloves, etc.) must also be placed in the hazardous waste container.[8]

Step 3: Container Management and Labeling

The integrity of your waste containment system is non-negotiable.

  • Container Selection : Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.[9] High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling : Proper labeling is a regulatory requirement. The label must be accurate and legible. At a minimum, it should identify the contents as "Hazardous Waste: Ethyl Dec-4-enoate." Consult your EHS department for specific institutional labeling requirements, which often include the full chemical name, concentration, and hazard characteristics.

Step 4: Temporary Storage and Final Disposal
  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials and general laboratory traffic.[6] Keep the container closed at all times except when adding waste.[8]

  • Arrange for Pickup : Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.[8] Do not allow waste to accumulate beyond regulated time limits (e.g., 90 days for large quantity generators).[13] Professional waste contractors are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ethyl dec-4-enoate waste in a laboratory setting.

G start Ethyl Dec-4-enoate Waste Generated assess Assess Nature & Quantity start->assess spill Spill Occurs assess->spill Emergency routine Routine Waste (e.g., reaction residuals) assess->routine Standard Operation absorb Absorb on Inert Material (e.g., Vermiculite, Sand) spill->absorb small Small Quantity (<50 mL) routine->small large Large Quantity (>50 mL) routine->large package Place in Sealable, Labeled Waste Container small->package large->absorb absorb->package store Store in Designated Satellite Accumulation Area package->store pickup Arrange Pickup by Licensed Waste Contractor store->pickup end Compliant Disposal pickup->end

Caption: Decision workflow for ethyl dec-4-enoate disposal.

References

  • Safety Data Sheet: Ethyl (2E,4Z)-2,4-decadienoate . (2022). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: 4-Decenoic acid, ethyl ester, (E)- . (2018). Synerzine. [Link]

  • Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • HAZARD SUMMARY: ETHYL ACETATE . New Jersey Department of Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]

  • Safety Data Sheet: NATURAL ETHYL DECANOATE (CAPRATE) . (2025). Axxence Aromatic GmbH. [Link]

  • ethyl (E)-4-decenoate . The Good Scents Company. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Esterification . SmartLabs. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). US Environmental Protection Agency (EPA). [Link]

  • Esterification: Reflux, Isolation and Purification . (2021). HSC Chemistry - YouTube. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.